5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHZTJMYPRSTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187001 | |
| Record name | Desdiethyltrapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33376-96-4 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33376-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desdiethyltrapidil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033376964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desdiethyltrapidil | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40187001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
This technical guide provides a comprehensive overview of a common and effective synthetic pathway for 5-methyltriazolo[1,5-a]pyrimidin-7-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the cyclocondensation of 3-amino-1,2,4-triazole and ethyl acetoacetate, followed by chlorination and subsequent amination.
This document furnishes detailed experimental protocols for each synthetic step, a summary of quantitative data in a tabular format for easy comparison, and visual representations of the synthesis pathway and experimental workflow using Graphviz diagrams. The information is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis Pathway Overview
The synthesis of 5-methyltriazolo[1,5-a]pyrimidin-7-amine is efficiently achieved through a three-step sequence. The initial step involves the formation of the triazolopyrimidine core by reacting 3-amino-1,2,4-triazole with ethyl acetoacetate to yield 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. This intermediate is then subjected to a chlorination reaction, typically using phosphorus oxychloride, to produce 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. The final step is a nucleophilic substitution reaction where the chloro group is displaced by an amino group using an ammonia solution to afford the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, including reaction times, temperatures, and yields.
| Step | Reaction | Reagents & Conditions | Time | Temperature | Yield |
| 1 | Cyclocondensation | 3-Amino-1,2,4-triazole, Ethyl Acetoacetate, Acetic Acid | 5 hours | Reflux | ~92% |
| 2 | Chlorination | 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, POCl₃ | 90 minutes | Reflux | ~85% (estimated)[1][2] |
| 3 | Amination | 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, Aqueous NH₃ | 1 hour | Room Temperature | 73% |
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
This procedure details the cyclocondensation reaction to form the core heterocyclic structure.
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Ethanol (for washing)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 3-amino-1,2,4-triazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for 5 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with cold ethanol and then with deionized water.
-
The product is dried under vacuum to yield 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine as a solid.
Step 2: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol describes the chlorination of the hydroxyl group on the pyrimidine ring.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (for extraction)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (1 equivalent) is added to a round-bottom flask containing phosphorus oxychloride (excess, ~5-10 equivalents).
-
The mixture is heated to reflux for 90 minutes.
-
After the reaction is complete, the mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The product is extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Step 3: Synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
This final step involves the conversion of the chloro-intermediate to the target amine.
Materials:
-
Aqueous ammonia solution (e.g., 28-30%)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine is suspended in an excess of aqueous ammonia solution in an Erlenmeyer flask.
-
The mixture is stirred vigorously at room temperature for 1 hour.
-
The resulting precipitate is collected by vacuum filtration.
-
The collected solid is washed thoroughly with deionized water to remove any residual ammonia and ammonium salts.
-
The product is dried under vacuum to afford 5-methyltriazolo[1,5-a]pyrimidin-7-amine.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for one of the key steps in the synthesis.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyltriazolo[1,5-a]pyrimidin-7-amine. The information detailed herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental methodologies.
Chemical Structure and Properties
Spectroscopic Data
The following sections summarize the key spectroscopic data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| CH₃ | 2.4 - 2.6 | C2 | 145 - 147 |
| H6 | 6.0 - 6.2 | C5 | 158 - 160 |
| NH₂ | 6.5 - 7.0 (broad) | C6 | 90 - 92 |
| H2 | 8.0 - 8.2 | C7 | 160 - 162 |
| C8a | 150 - 152 | ||
| CH₃ | 15 - 17 |
Note: Predicted chemical shifts are estimates and may vary from experimental values. The NH₂ signal is expected to be a broad singlet and its chemical shift is highly dependent on solvent and concentration.
Infrared (IR) Spectroscopy
The available IR data indicates characteristic vibrational frequencies for the functional groups present in the molecule.
Table 2: Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300 | N-H stretching (amine)[4] |
| 3096 | C-H stretching (aromatic)[4] |
| 1660 | C=N stretching (pyrimidine ring)[4] |
| 1573 | N-H bending (amine)[4] |
| 1483 | C-N stretching[4] |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The electron ionization mass spectrum is available in the NIST WebBook, though access may be restricted.
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 149.07 | Molecular Ion [M]⁺ (Exact Mass: 149.0701)[2] |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of triazolopyrimidine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may affect the chemical shifts, particularly for the amine protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
A standard procedure for obtaining the IR spectrum is:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the compound (approx. 1-2 mg) with about 100-200 mg of dry KBr powder and press into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with no sample preparation.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet matrix.
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
A general method for obtaining the mass spectrum is:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.
-
Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For EI, a standard electron energy of 70 eV is typically used.
-
For ESI, the ionization polarity (positive or negative) should be optimized.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Generalized workflow for spectroscopic analysis.
References
In-Depth Technical Guide: Crystal Structure Analysis of a 5-Methyltriazolo[1,5-a]pyrimidin-7-amine Analog
Disclaimer: A comprehensive search for the crystal structure of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine did not yield publicly available crystallographic data. This guide therefore presents a detailed crystal structure analysis of a closely related and structurally significant analog, N-(4-chlorophenyl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine , to provide valuable insights into the crystallographic features of this class of compounds.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the synthesis, crystallization, and crystal structure determination of the analog. The information is presented to facilitate a deeper understanding of the molecular architecture and intermolecular interactions that govern the solid-state properties of substituted triazolo[1,5-a]pyrimidines.
Crystallographic Data Summary
The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine was determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the table below for clear and concise reference.
| Parameter | Value |
| Empirical Formula | C₁₃H₁₂ClN₅ |
| Formula Weight | 273.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1932 (3) Å, α = 90° |
| b = 10.5929 (3) Å, β = 111.493 (1)° | |
| c = 12.4883 (4) Å, γ = 90° | |
| Volume | 1253.94 (7) ų |
| Z | 4 |
| Calculated Density | 1.450 Mg/m³ |
| Absorption Coefficient | 0.32 mm⁻¹ |
| F(000) | 568 |
| Crystal Size | 0.40 x 0.20 x 0.10 mm |
| Theta range for data collection | 3.3 to 27.5° |
| Index ranges | -13<=h<=13, -13<=k<=13, -16<=l<=16 |
| Reflections collected | 10484 |
| Independent reflections | 2872 [R(int) = 0.026] |
| Completeness to theta = 25.242° | 100.0 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2872 / 0 / 172 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.096 |
| R indices (all data) | R1 = 0.048, wR2 = 0.102 |
| Largest diff. peak and hole | 0.28 and -0.27 e.Å⁻³ |
Experimental Protocols
Synthesis of N-(4-chlorophenyl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine
The synthesis of the title compound was achieved through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-(4-chlorophenyl)thiosemicarbazide. A warm solution of nickel(II) nitrate (0.125 mmol) in ethanol (15 ml) was added dropwise to a vigorously stirred warm solution of 1-(4,6-dimethylpyrimidin-2-yl)-4-(4-chlorophenyl)thiosemicarbazide (0.25 mmol) in ethanol (20 ml). This resulted in the formation of an orange precipitate of the Ni(II) complex. The reaction mixture was left to stand for several days, during which colorless plate-shaped crystals of the title compound formed and were suitable for X-ray analysis.
X-ray Crystallography
A single crystal of the compound with dimensions 0.40 x 0.20 x 0.10 mm was selected for X-ray diffraction analysis. Data were collected on a Bruker APEX-II CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Molecular and Crystal Structure
The molecule of N-(4-chlorophenyl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine consists of a triazolopyrimidine core linked to a 4-chlorophenyl group via an amino bridge. The triazolopyrimidine ring system and the chlorophenyl ring are essentially planar.
In the crystal, molecules form centrosymmetric dimers through N—H···N hydrogen bonds between the exocyclic amino group and a nitrogen atom of the pyrimidine ring of an adjacent molecule. These dimers are further organized into layers that are stabilized by π-π stacking interactions between the aromatic rings of neighboring molecules.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the determination of the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine.
Caption: Experimental workflow for the crystal structure analysis.
This guide provides a comprehensive overview of the crystal structure analysis of a key analog of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine. The presented data and protocols are valuable for researchers working on the design and development of novel compounds based on the triazolopyrimidine scaffold.
References
The Multifaceted Mechanisms of Action of Triazolopyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects, ranging from anti-cancer and anti-parasitic to anti-malarial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.
Kinase Inhibition: Targeting Cellular Signaling Cascades
A predominant mechanism of action for many triazolopyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
EGFR/AKT Pathway Inhibition
Certain pyrazolo[1][2][3]triazolopyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4] Inhibition of EGFR, a receptor tyrosine kinase, blocks downstream signaling through the PI3K/AKT and MAPK/ERK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.[3]
Quantitative Data: Cytotoxicity of EGFR/AKT Pathway Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCC1937 (Breast Cancer) | 7.01 | [3][4] |
| Compound 1 | HeLa (Cervical Cancer) | Not Specified | [3] |
| Compound 2 | MCF7 (Breast Cancer) | >50 | [4] |
| Compound 3 | HCC1937 (Breast Cancer) | 48.28 | [3] |
Experimental Protocol: Western Blotting for EGFR Pathway Proteins
-
Cell Treatment: Cancer cell lines (e.g., HCC1937, HeLa) are treated with the triazolopyrimidine compound at various concentrations for specified time points (e.g., 24, 48, 72 hours).[3]
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key pathway proteins, including phosphorylated EGFR (pEGFR), total EGFR, phosphorylated AKT (pAKT), total AKT, phosphorylated ERK1/2 (pERK1/2), and total ERK1/2.[3]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: Inhibition of the EGFR/AKT signaling pathway by a triazolopyrimidine compound.
ERK Signaling Pathway Suppression
[1][2][3]Triazolo[1,5-a]pyrimidine indole derivatives have demonstrated the ability to suppress the ERK signaling pathway, which is a key component of the MAPK cascade that regulates cell growth.[5]
Experimental Protocol: ERK Pathway Inhibition Assay
Details for a specific ERK pathway inhibition assay were not extensively provided in the search results. However, a general approach would involve treating cancer cells (e.g., gastric cancer cells MGC-803) with the compound and then performing Western blotting to measure the levels of phosphorylated and total ERK, similar to the protocol described for the EGFR/AKT pathway.[5]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of CDK2, a key regulator of the cell cycle.[6] Inhibition of CDK2 leads to cell cycle arrest, typically at the G1/S transition, and can induce apoptosis.[6]
Quantitative Data: CDK2 Inhibition
| Compound | CDK2 IC50 (µM) | Reference |
| Compound 14 | Not specified, but noted to induce apoptosis | [6] |
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Cancer cells are treated with the triazolopyrimidine compounds for a specified duration.
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol.
-
Staining: Fixed cells are stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[6]
Logical Relationship Diagram
Caption: Mechanism of CDK2 inhibition leading to cell cycle arrest and apoptosis.
Microtubule Stabilization
In contrast to many anti-cancer agents that destabilize microtubules, certain[1][2][3]triazolo[1,5-a]pyrimidines act as microtubule-stabilizing agents.[2] Intriguingly, these compounds bind to the vinblastine binding site on tubulin, a site typically targeted by microtubule-destabilizing agents.[2] This unique mechanism involves the promotion of longitudinal tubulin contacts within microtubules.[2]
Proteasome Inhibition in Trypanosomiasis
Triazolopyrimidine compounds have shown significant efficacy against trypanosomiasis, the parasitic disease caused by trypanosomes. Their mechanism of action in this context is the selective inhibition of the trypanosomatid proteasome.[1] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to the accumulation of ubiquitinated proteins and ultimately, parasite death.[1]
Quantitative Data: Anti-trypanosomal Activity
| Compound | T. cruzi EC50 (µM) | Reference |
| GNF6702 | Not specified, used as reference | [1] |
| Compound 19 | Not specified, compared to GNF6702 | [1] |
| Compound 20 | Not specified, compared to GNF6702 | [1] |
| Benznidazole | 586.6 ± 51.1 | [1] |
Experimental Protocol: Trypanosome Proteasome Inhibition Assay
-
Cell Culture: Trypanosoma cruzi cells, including strains overexpressing wild-type or mutant proteasome subunits, are cultured.[1]
-
Compound Treatment: The cells are incubated with varying concentrations of the triazolopyrimidine compounds.
-
Viability Assessment: The half-maximal effective concentration (EC50) is determined by measuring cell viability, for instance, using a resazurin-based assay.
-
Resistance Confirmation: To confirm the proteasome as the target, EC50 values are compared between wild-type and mutant (e.g., F24L mutation in the β4 subunit) proteasome-overexpressing cell lines. A significant shift in EC50 in the mutant line indicates direct targeting of the proteasome.[1]
Experimental Workflow Diagram
Caption: Workflow for confirming proteasome inhibition in T. cruzi.
Dihydroorotate Dehydrogenase (DHODH) Inhibition in Malaria
Triazolopyrimidines have emerged as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[7] This enzyme is essential for the de novo pyrimidine biosynthesis pathway in the malaria parasite. As the parasite lacks pyrimidine salvage pathways, inhibition of PfDHODH is lethal.[7]
Other Mechanisms
The versatility of the triazolopyrimidine scaffold is further highlighted by its ability to target other critical cellular components:
-
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition: Certain triazolopyrimidine and triazolopyridine scaffolds act as inhibitors of TDP2, an enzyme involved in repairing DNA damage caused by topoisomerase II (TOP2) poisons.[8][9] Inhibition of TDP2 can potentially enhance the efficacy of TOP2-targeting chemotherapies.[8][9]
-
General Control Nonderepressible 2 (GCN2) Kinase Inhibition: A series of triazolo[4,5-d]pyrimidines have been identified as potent and selective inhibitors of GCN2, a kinase involved in the integrated stress response.[10] This pathway is activated in response to amino acid deprivation and can promote tumor growth, making GCN2 an attractive target in oncology.[10]
Conclusion
Triazolopyrimidine compounds represent a remarkably versatile class of molecules with a multitude of mechanisms of action. Their ability to selectively target key proteins such as kinases, proteasomes, and essential metabolic enzymes underscores their potential in the development of novel therapeutics for a range of diseases. The detailed understanding of their molecular interactions and the downstream cellular consequences, as outlined in this guide, is paramount for the continued design and optimization of this important class of compounds.
References
- 1. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyltriazolo[1,5-a]pyrimidin-7-amine: A Core Scaffold for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 5-Methyltriazolo[1,5-a]pyrimidin-7-amine serves as a crucial heterocyclic scaffold in medicinal chemistry. While this core structure itself is not extensively documented for specific biological targets, its derivatives have demonstrated a remarkable breadth of activity across various therapeutic areas. This guide provides a comprehensive overview of the known biological targets of substituted 5-Methyltriazolo[1,5-a]pyrimidin-7-amine compounds, presenting key quantitative data, experimental methodologies, and associated signaling pathways.
I. Anticancer Activity
Derivatives of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines and targeting multiple components of oncogenic signaling pathways.
Multi-Kinase Inhibition
Several derivatives have been identified as potent inhibitors of multiple protein kinases critical for tumor growth and proliferation.
Table 1: Inhibitory Activity of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine Derivatives Against Protein Kinases
| Compound/Derivative | Target Kinase | IC50 (µM) | Cell Line |
| Substituted triazolopyrimidine | TrkA | - | - |
| Substituted triazolopyrimidine | CDK2 | - | - |
| Substituted triazolopyrimidine | VEGFR2 | - | - |
| Substituted triazolopyrimidine | EGFR | - | - |
Note: Specific IC50 values for a single derivative against all listed kinases were not available in the provided search results.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Certain derivatives have shown inhibitory activity against LSD1, an enzyme implicated in oncogenesis through the demethylation of histone and non-histone proteins.
Cytotoxicity Against Cancer Cell Lines
Numerous studies have reported the cytotoxic effects of various 5-Methyltriazolo[1,5-a]pyrimidin-7-amine derivatives against a range of human cancer cell lines.
Table 2: Cytotoxicity of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) |
| N-anilino-5-methyl...derivative 23 | Bel-7402 (Hepatocellular Carcinoma) | 15.0[1] |
| N-anilino-5-methyl...derivative 23 | HT-1080 (Fibrosarcoma) | 7.8[1] |
| [2][3][4]triazolo[1,5-a]pyrimidine indole derivative H12 | MGC-803 (Gastric Cancer) | 9.47[5] |
| [2][3][4]triazolo[1,5-a]pyrimidine indole derivative H12 | HCT-116 (Colorectal Carcinoma) | 9.58[5] |
| [2][3][4]triazolo[1,5-a]pyrimidine indole derivative H12 | MCF-7 (Breast Cancer) | 13.1[5] |
| 5-Phenyl-[2][3][4]triazolo[1,5-a]pyrimidine | MCF-7 (Breast Cancer) | 3.91[5] |
| Tubulin polymerization inhibitor derivative | HCT-116 (Colorectal Carcinoma) | 0.53[5] |
Experimental Protocols:
General Kinase Inhibition Assay: A common method to assess kinase inhibition is a biochemical assay using a purified recombinant kinase. The assay typically involves incubating the kinase with a specific substrate and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often through methods like fluorescence resonance energy transfer (FRET), ELISA, or radiometric assays. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Viability/Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). MTT is then added to the media and is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the formazan solution is measured using a spectrophotometer, and the IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Visualization:
Caption: Inhibition of the ERK signaling pathway by a triazolopyrimidine indole derivative.[5]
II. Antimalarial Activity
A notable area of investigation for this scaffold is in the development of novel antimalarial agents.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
The derivative N-(3-chlorophenyl)-5-methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-amine has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH).[3] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3] By inhibiting DHODH, the compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting parasite proliferation.[3]
Table 3: Antimalarial Activity of a 5-Methyltriazolo[1,5-a]pyrimidin-7-amine Derivative
| Compound/Derivative | Target | Organism | Activity |
| N-(3-chlorophenyl)-5-methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-amine | Dihydroorotate Dehydrogenase (DHODH) | Plasmodium falciparum | Inhibitor[3] |
Experimental Protocols:
DHODH Enzyme Inhibition Assay: The inhibitory activity against P. falciparum DHODH can be determined using a spectrophotometric assay. The enzyme catalyzes the oxidation of dihydroorotate to orotate, with a concurrent reduction of a cofactor. The reaction progress can be monitored by measuring the change in absorbance at a specific wavelength. The assay is performed with varying concentrations of the inhibitor to determine the IC50 value.
Signaling Pathway Visualization:
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum.[3]
III. Anticonvulsant Activity
Derivatives of the[2][3][4]-triazolo[1,5-a]pyrimidine-7(4H)-one series have been investigated for their potential as antiepileptic drugs.
Positive Modulation of GABAA Receptors
These compounds have been shown to act as positive modulators of the GABAA receptor.[6] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA at the GABAA receptor, these compounds can reduce neuronal excitability, which is a key mechanism for controlling seizures.
Table 4: Anticonvulsant Activity of[2][3][4]-triazolo[1,5-a]pyrimidine-7(4H)-one Derivatives
| Compound/Derivative | Target | In Vivo Model | ED50 (mg/kg) |
| Compound 5c | GABAA Receptor | Pentylenetetrazole (PTZ)-induced seizures | 31.81[6] |
| Compound 5e | GABAA Receptor | Pentylenetetrazole (PTZ)-induced seizures | 40.95[6] |
Experimental Protocols:
Pentylenetetrazole (PTZ)-Induced Seizure Model: This is a widely used animal model to screen for potential anticonvulsant drugs. Animals, typically mice or rats, are administered the test compound at various doses. After a set time, a convulsant agent, pentylenetetrazole (PTZ), is administered. The animals are then observed for the onset and severity of seizures. The dose of the test compound that protects 50% of the animals from seizures (ED50) is then calculated.
Signaling Pathway Visualization:
Caption: Positive allosteric modulation of the GABAA receptor by triazolopyrimidine derivatives.[6]
IV. Antitubercular Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one core, which is structurally related to the triazolo[1,5-a]pyrimidine scaffold, has been identified in high-throughput screens as a potential lead for antituberculosis drug discovery. Various modes of action have been associated with this class of compounds against Mycobacterium tuberculosis.
V. Casein Kinase 2 (CK2) Inhibition
Derivatives such as 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines have been reported as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.
Conclusion
While direct biological activity data for the unsubstituted 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is not extensively available in the public domain, the wealth of research on its derivatives underscores the importance of this scaffold in drug discovery. The diverse range of biological targets, including kinases, enzymes involved in pathogen biosynthesis, and neurotransmitter receptors, highlights the versatility of the triazolopyrimidine core. Future research may focus on elucidating the pharmacological profile of the core molecule itself, which could provide a valuable baseline for the rational design of more potent and selective derivatives for a variety of therapeutic applications. The information presented in this guide serves as a comprehensive resource for researchers interested in leveraging the potential of the 5-Methyltriazolo[1,5-a]pyrimidin-7-amine scaffold in their drug development endeavors.
References
- 1. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | 35523-67-2 | Benchchem [benchchem.com]
- 3. Buy N-(3-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (EVT-4553348) [evitachem.com]
- 4. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic Profile of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine: A Technical Overview
Disclaimer: As of December 2025, specific pharmacokinetic data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is not available in the public domain. This technical guide will therefore provide a comprehensive overview of the broader[1][2][3]triazolo[1,5-a]pyrimidine class of compounds, to which it belongs. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the synthesis, potential biological activities, and mechanisms of action associated with this chemical scaffold.
Introduction to[1][2][3]Triazolo[1,5-a]pyrimidines
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry due to its structural similarity to purines, which allows these compounds to interact with a wide range of biological targets.[4][5] This versatile core has been the subject of extensive research, leading to the discovery of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties.[1][6][7][8]
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines
A common and established method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their synthetic equivalents.[9] A general synthesis pathway for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is described, starting from 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine.[10]
General Experimental Protocol for the Synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
This protocol is based on a reported synthesis method.[10]
-
Chlorination: 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine is refluxed with phosphoryl chloride (POCl₃). The excess POCl₃ is removed under reduced pressure.
-
Neutralization and Extraction: The reaction mixture is cooled and neutralized with a suitable base, such as sodium bicarbonate. The resulting chlorinated intermediate, 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, is then extracted using an organic solvent like dichloromethane.
-
Amination: The purified chlorinated intermediate is treated with an excess of an ammonia solution (e.g., ammonium hydroxide) to substitute the chloro group with an amino group.
-
Isolation and Purification: The final product, 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, is isolated, typically as a crystalline solid, and can be further purified by recrystallization.
Below is a Graphviz diagram illustrating this synthetic workflow.
Pharmacokinetic Properties of the[1][2][3]Triazolo[1,5-a]pyrimidine Class
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is unavailable, some studies on derivatives within the[1][2][3]triazolo[1,5-a]pyrimidine class have provided insights into their general pharmacokinetic behavior. For instance, certain di-substituted triazolopyrimidines developed as anti-tubercular agents have shown acceptable metabolic stability in both rodent and human liver microsomes.[11] This suggests that the core scaffold may be amenable to chemical modifications to achieve favorable pharmacokinetic profiles.
Biological Activities and Mechanisms of Action
Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been investigated for a multitude of therapeutic applications.
Anticancer Activity
A significant area of research for this class of compounds is oncology.[1][3][12] Several derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3][12] The mechanisms of action are diverse and include:
-
Tubulin Polymerization Inhibition: Some[1][2][3]triazolo[1,5-a]pyrimidine derivatives act as microtubule-targeting agents.[13][14] They can either inhibit or stabilize tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]
-
Kinase Inhibition: The structural resemblance to purines allows these compounds to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[15]
-
Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS).[16]
-
SKP2 Inhibition: More recently, derivatives have been identified as inhibitors of S-phase kinase-associated protein 2 (Skp2), which is involved in cell cycle regulation, leading to tumor growth inhibition.[17]
The following diagram illustrates a simplified signaling pathway for apoptosis induction by a hypothetical[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Other Biological Activities
Beyond cancer, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been explored for:
-
Antitubercular Activity: As mentioned, derivatives have shown promising activity against Mycobacterium tuberculosis.[11]
-
Antiparasitic Activity: These compounds have been investigated for the treatment of diseases like trypanosomiasis, with some derivatives showing selective inhibition of the trypanosomatid proteasome.[2][7]
-
Anticonvulsant Activity: Certain derivatives have demonstrated anticonvulsant effects, potentially by acting as positive modulators of the GABA-A receptor.[18]
Conclusion
While the specific pharmacokinetic properties of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine remain to be elucidated, the broader class of[1][2][3]triazolo[1,5-a]pyrimidines represents a highly versatile and promising scaffold in drug discovery. The diverse range of biological activities, coupled with the potential for chemical modification to optimize pharmacokinetic parameters, makes this an attractive area for further research and development. Future studies are warranted to investigate the ADME profile of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine to better understand its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines [mdpi.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE synthesis - chemicalbook [chemicalbook.com]
- 11. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility Characteristics of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available data on its solubility in aqueous and organic solvents, details relevant experimental protocols for solubility determination, and contextualizes its potential biological significance through an examination of a key signaling pathway inhibited by the broader class of triazolopyrimidine derivatives.
Core Solubility Profile
5-Methyltriazolo[1,5-a]pyrimidin-7-amine, belonging to the triazolopyrimidine class, generally exhibits low solubility, a characteristic that is common for this scaffold. Understanding and quantifying this property is critical for its handling, formulation, and the interpretation of biological assay results.
Quantitative Solubility Data
Precise experimental data on the solubility of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in a wide range of organic solvents remains limited in publicly available literature. However, calculated values provide an initial assessment of its solubility profile.
| Parameter | Value | Method | Source |
| Log of Water Solubility (log10WS) | -1.84 | Calculated | Cheméo[1] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 0.015 | Calculated | Cheméo[1] |
The negative log10WS value indicates poor aqueous solubility. The logPoct/wat value, being close to zero, suggests that the compound has a relatively balanced distribution between lipophilic and hydrophilic environments. It is important to note that for many triazolopyrimidine derivatives, aqueous solubility is often found to be less than 5 µM across different pH levels. Furthermore, related compounds such as 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine complexes have demonstrated significant solubility challenges in water and common organic solvents like ethanol, DMF, and DMSO.[2]
Experimental Protocols for Solubility Determination
The following section outlines a detailed, generalized experimental protocol for determining the solubility of a compound like 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, based on the widely accepted shake-flask method. This method is considered the gold standard for determining equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol is designed to determine the saturation concentration of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in a specific solvent at a controlled temperature.
Materials:
-
5-Methyltriazolo[1,5-a]pyrimidin-7-amine (solid, high purity)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, acetonitrile) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 5-Methyltriazolo[1,5-a]pyrimidin-7-amine to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is fully saturated.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to remove fine particulates.
-
-
Sample Preparation for Analysis:
-
Carefully pipette a known volume of the clear, saturated supernatant into a volumetric flask.
-
Dilute the sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
-
A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Biological Context and Signaling Pathway Inhibition
The triazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this class have been investigated for their potential as anticancer, antiparasitic, and anti-inflammatory agents, often through the inhibition of specific protein kinases.[3]
One of the key signaling pathways that can be modulated by triazolopyrimidine derivatives is the ERK (Extracellular signal-regulated kinase) signaling pathway . This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
ERK Signaling Pathway Inhibition by Triazolopyrimidine Derivatives
The diagram below illustrates the canonical ERK signaling pathway and the potential point of inhibition by triazolopyrimidine derivatives.
Caption: Inhibition of the ERK signaling pathway by a triazolopyrimidine derivative.
The ERK pathway is typically initiated by the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface. This triggers a cascade of protein phosphorylations, ultimately leading to the activation of ERK. Activated ERK then translocates to the nucleus to regulate transcription factors that control fundamental cellular processes. Certain triazolopyrimidine derivatives have been shown to inhibit key kinases within this cascade, such as RAF, thereby blocking downstream signaling and exerting their anti-proliferative effects.[4]
Experimental Workflow for Kinase Inhibition Assay
To assess the inhibitory activity of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine against a specific kinase in a relevant signaling pathway, a biochemical kinase inhibition assay can be employed. The following is a generalized workflow for such an assay.
Caption: Generalized workflow for a biochemical kinase inhibition assay.
This workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. The assay measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. The reduction in signal (e.g., luminescence generated from ATP consumption) corresponds to the degree of kinase inhibition.
Conclusion
5-Methyltriazolo[1,5-a]pyrimidin-7-amine is a compound with low aqueous solubility, a characteristic feature of the broader triazolopyrimidine class. While comprehensive experimental solubility data in organic solvents is not extensively documented, standardized methods such as the shake-flask protocol can be employed for its precise determination. The biological significance of this class of compounds is underscored by their ability to inhibit key signaling pathways, such as the ERK pathway, which are implicated in cell proliferation and survival. Further investigation into the specific solubility and biological activity of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is warranted to fully elucidate its potential in drug discovery and development.
References
Quantum Chemical Calculations for Triazolopyrimidines: A Technical Guide for Drug Development Professionals
An in-depth exploration of the theoretical and practical applications of quantum chemical calculations in the research and development of triazolopyrimidine-based therapeutics.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of triazolopyrimidines, a class of heterocyclic compounds with significant therapeutic potential. For researchers, scientists, and drug development professionals, this document details the computational methodologies, experimental validation, and the role of these calculations in understanding the structure-activity relationships that govern the efficacy of triazolopyrimidine derivatives.
Introduction to Triazolopyrimidines and Quantum Chemistry
Triazolopyrimidines are fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate these characteristics at the atomic level, providing insights that are often inaccessible through experimental methods alone.[3]
These computational approaches allow for the prediction of a wide range of molecular properties, including optimized geometries, electronic energies, and spectroscopic signatures. This information is invaluable for understanding reaction mechanisms, predicting molecular stability, and designing novel derivatives with enhanced therapeutic profiles.[4]
Methodologies in Quantum Chemical Calculations
The foundation of modern quantum chemical calculations for drug-like molecules lies in Density Functional Theory (DFT).[4] DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for the study of relatively large organic molecules like triazolopyrimidines. A typical workflow for these calculations is outlined below.
Computational Workflow
A systematic approach is crucial for obtaining reliable and reproducible results from quantum chemical calculations. The following workflow is a general guideline for studying triazolopyrimidine derivatives.
Caption: A general workflow for performing quantum chemical calculations in drug design.
Key Computational Parameters
Several key parameters are calculated to characterize the electronic structure and reactivity of triazolopyrimidines. These include:
-
Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
-
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.
-
Electrostatic Potential (ESP): Maps the charge distribution around the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.
-
Dipole Moment: A measure of the overall polarity of the molecule, which influences its solubility and interactions with biological targets.
Data Presentation: Calculated Molecular Properties
The following tables summarize key quantitative data obtained from DFT calculations on various triazolopyrimidine derivatives reported in the literature.
Table 1: Calculated Electronic Properties of Triazolopyrimidine Derivatives. [5]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Derivative A | -6.54 | -1.89 | 4.65 | 3.45 |
| Derivative B | -6.78 | -2.11 | 4.67 | 2.89 |
| Derivative C | -6.99 | -2.34 | 4.65 | 4.12 |
| Derivative D | -7.12 | -2.56 | 4.56 | 5.34 |
Table 2: Selected Bond Lengths and Angles of a Pyrazolotriazolopyrimidine Derivative. [6]
| Bond | Length (Å) | Angle | Degree (°) |
| N1-C2 | 1.345 | C2-N3-C4 | 115.6 |
| N3-C4 | 1.378 | N3-C4-C5 | 121.2 |
| C4-C5 | 1.412 | C4-C5-N6 | 118.9 |
| C5-N6 | 1.356 | C5-N6-C7 | 117.3 |
| N6-C7 | 1.321 | N1-C7-N6 | 123.5 |
Experimental Protocols
Experimental validation is essential to corroborate the findings of quantum chemical calculations. This section provides detailed methodologies for the synthesis and spectroscopic characterization of triazolopyrimidines.
Synthesis of[1][2][4]Triazolo[1,5-a]pyrimidines
A general and efficient one-pot, three-component reaction is commonly employed for the synthesis of[1][2][4]triazolo[1,5-a]pyrimidines.
Procedure:
-
A mixture of 3-amino-1,2,4-triazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) is prepared.
-
A catalytic amount of a suitable catalyst (e.g., thiamine hydrochloride) is added to the mixture.
-
The reaction is carried out in a suitable solvent, such as water or ethanol, and heated under reflux for a specified time (typically a few hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure[1][2][4]triazolo[1,5-a]pyrimidine derivative.
Spectroscopic Characterization
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized triazolopyrimidine derivatives.
Sample Preparation and Analysis:
-
A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.[4]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of the triazolopyrimidine derivatives.
Sample Preparation and Analysis:
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2]
-
Tetramethylsilane (TMS) is typically used as an internal standard.
-
The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Visualization of Signaling Pathways
Quantum chemical calculations, in conjunction with experimental data, can help elucidate the mechanism of action of triazolopyrimidine-based drugs. Many of these compounds exhibit anticancer activity by targeting specific signaling pathways.
Inhibition of the EGFR Signaling Pathway
Certain pyrazolo[1][2][4]triazolopyrimidine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1]
Caption: Inhibition of the EGFR signaling pathway by a triazolopyrimidine derivative.
Suppression of the ERK Signaling Pathway
Other[1][2][4]triazolo[1,5-a]pyrimidine indole derivatives have demonstrated the ability to suppress the ERK signaling pathway, a key regulator of cell proliferation and survival.
Caption: Suppression of the ERK signaling pathway by a triazolopyrimidine derivative.
Conclusion
Quantum chemical calculations provide a powerful and insightful approach to understanding the fundamental properties of triazolopyrimidines. By combining computational modeling with experimental validation, researchers can accelerate the drug discovery process, enabling the rational design of novel triazolopyrimidine derivatives with improved therapeutic efficacy and safety profiles. This integrated strategy holds significant promise for the development of next-generation therapeutics targeting a wide range of diseases.
References
- 1. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 2. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 3. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. ngs-technology.com [ngs-technology.com]
- 6. mdpi.com [mdpi.com]
Tautomerism in 5-Methyltriazolo[1,5-a]pyrimidin-7-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential tautomerism in 5-methyltriazolo[1,5-a]pyrimidin-7-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule in the reviewed literature, this document focuses on the established methodologies for studying tautomerism in analogous triazolopyrimidine systems. It outlines the synthesis, potential tautomeric forms, and detailed experimental and computational protocols for their investigation. This guide serves as a foundational resource for researchers aiming to characterize the tautomeric behavior of 5-methyltriazolo[1,5-a]pyrimidin-7-amine and related compounds, which is crucial for understanding their physicochemical properties, biological activity, and for structure-based drug design.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a prominent heterocyclic system in drug discovery due to its structural similarity to purines, allowing it to act as a bioisostere and interact with a wide range of biological targets. The substituent pattern on this core structure can significantly influence its chemical properties, including the potential for prototropic tautomerism. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target binding affinity.
5-Methyltriazolo[1,5-a]pyrimidin-7-amine possesses functional groups that make it susceptible to tautomerism, primarily the amino group at the 7-position, which can exist in equilibrium with its imino tautomer. Furthermore, the nitrogen atoms within the fused ring system could potentially participate in other prototropic shifts. A thorough understanding of the predominant tautomeric form(s) in different environments (solution and solid-state) is therefore essential for its development as a potential therapeutic agent.
This guide details the synthetic route to 5-methyltriazolo[1,5-a]pyrimidin-7-amine and provides a roadmap for the comprehensive investigation of its tautomeric properties through experimental and computational approaches.
Potential Tautomeric Forms
The primary tautomeric equilibrium expected for 5-methyltriazolo[1,5-a]pyrimidin-7-amine involves the amino group at the 7-position and the adjacent ring nitrogen, leading to an amino-imino equilibrium. Additionally, proton migration to other nitrogen atoms in the heterocyclic core can be considered. The principal potential tautomers are depicted below:
Figure 1: Potential prototropic tautomers of 5-methyltriazolo[1,5-a]pyrimidin-7-amine.
Synthesis
The synthesis of 5-methyltriazolo[1,5-a]pyrimidin-7-amine has been reported and generally follows a two-step procedure starting from 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[2]
Experimental Protocol: Synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine[2]
Step 1: Chlorination of 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
To a round-bottom flask, add 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq).
-
Add phosphoryl chloride (POCl₃) (excess, e.g., 10-20 volumes).
-
Heat the mixture to reflux for 1.5 hours. The solution will typically turn dark orange.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with dichloromethane (DCM).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Step 2: Amination of 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
The crude 7-chloro intermediate is dissolved in an excess of a commercial ammonia solution.
-
The mixture is stirred at room temperature for 1 hour.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-methyltriazolo[1,5-a]pyrimidin-7-amine.
Figure 2: Synthetic workflow for 5-methyltriazolo[1,5-a]pyrimidin-7-amine.
Experimental Investigation of Tautomerism
Spectroscopic methods are powerful tools for the identification and quantification of tautomers in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for studying tautomeric equilibria that are slow on the NMR timescale.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample of 5-methyltriazolo[1,5-a]pyrimidin-7-amine in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the solvent's effect on the equilibrium.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For more detailed structural elucidation, 2D NMR experiments such as HSQC and HMBC can be performed.
-
Spectral Analysis: Identify distinct sets of signals corresponding to each tautomer. The chemical shifts of the protons and carbons near the sites of tautomerization (e.g., the C5-C6 bond, the methyl group, and the exocyclic amino/imino group) are expected to differ significantly between tautomers.
-
Quantification: The relative population of each tautomer can be determined by integrating the signals that are unique to each species. The equilibrium constant (K_t) is the ratio of the integrals of the signals for the two tautomers.
Illustrative Spectroscopic Data (Hypothetical):
Note: The following table presents hypothetical NMR data based on general knowledge of similar heterocyclic systems, as specific experimental data for the tautomers of 5-methyltriazolo[1,5-a]pyrimidin-7-amine is not available in the reviewed literature.
| Tautomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amino | ~6.5 (s, 1H, H6), ~2.4 (s, 3H, CH₃), ~7.0 (br s, 2H, NH₂) | ~160 (C7), ~155 (C5), ~150 (C8a), ~105 (C6) |
| Imino (N4-H) | ~7.0 (d, 1H, H6), ~2.5 (s, 3H, CH₃), ~8.5 (br s, 1H, NH-imine) | ~150 (C7), ~158 (C5), ~152 (C8a), ~115 (C6) |
Infrared (IR) and UV-Vis Spectroscopy
IR and UV-Vis spectroscopy can provide complementary evidence for the presence of different tautomers.
Experimental Protocols:
-
IR Spectroscopy:
-
Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR).
-
Analyze the N-H stretching region (3000-3500 cm⁻¹) and the C=N/C=C stretching region (1500-1700 cm⁻¹). The amino tautomer is expected to show characteristic N-H stretching bands, while the imino tautomer will have a C=N stretching vibration at a different frequency. A reported IR spectrum for the synthesized product shows peaks at 3300 cm⁻¹ (N-H stretching) and 1483 cm⁻¹ (N-H bending), suggesting the presence of the amino group.[2]
-
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectra in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Deconvolute the spectra to identify the absorption maxima (λ_max) for each tautomer. The different electronic conjugation in the tautomers will lead to distinct absorption profiles.
-
Computational Chemistry Analysis
Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.
Computational Protocol
A robust computational workflow is essential for obtaining reliable results.
References
- 1. Theoretical characterization of 5-oxo, 7-oxo and 5-oxo-7-amino[1,2,4]triazolo[1,5-a]pyrimidines [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 7-amino-5-methyl-s-triazolo(1,5-a)pyrimidine
This technical guide provides a comprehensive overview of the known physicochemical properties of 7-amino-5-methyl-s-triazolo(1,5-a)pyrimidine. The document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in the triazolopyrimidine scaffold. This versatile heterocyclic system is a common pharmacophore in medicinal chemistry due to its structural similarity to purines, making it a valuable candidate for developing novel therapeutic agents.[1][2] The information presented herein is compiled from available scientific literature and databases, with a focus on quantitative data, experimental methodologies, and logical workflows relevant to its characterization.
Core Physicochemical Properties
The characterization of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. Quantitative data for 7-amino-5-methyl-s-triazolo(1,5-a)pyrimidine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₅ | NIST[3] |
| Molecular Weight | 149.1533 g/mol | NIST[3] |
| CAS Registry Number | 33376-96-4 | NIST[3] |
| Appearance | Solid (form not specified) | Sigma-Aldrich (for a related carbonitrile) |
| Melting Point | Data not available for this specific compound. A related compound, 7-Hydroxy-5-methyl[4][5][6]triazolo[1,5-a]pyrimidine, has a melting point of 282.0-288.0 °C.[6] | - |
| Solubility | Data not available for this specific compound. A related ethyl carboxylate derivative showed a solubility of 23.5 µg/mL at pH 7.4.[7] | - |
| logP (Octanol/Water) | Data not available. Calculated logP values for other triazolopyrimidine derivatives are often used in early-stage assessment.[8] | - |
| pKa | Data not available. | - |
Spectral Data:
-
Mass Spectrometry: An electron ionization (EI) mass spectrum is available for 7-amino-5-methyl-s-triazolo(1,5-a)pyrimidine through the NIST WebBook.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections describe generalized methodologies for the synthesis and characterization of triazolopyrimidine derivatives, based on established practices in the field.
2.1. Synthesis and Purification
The synthesis of the triazolopyrimidine scaffold typically involves a cyclocondensation reaction. A common route is the reaction of a 5-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a related synthetic equivalent in a suitable solvent, often with acid or base catalysis.[9][10]
-
Reaction Setup: Equimolar amounts of the 5-aminotriazole and the dicarbonyl compound are dissolved in a solvent such as acetic acid or ethanol.
-
Reaction Conditions: The mixture is heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The crude product is then typically precipitated by adding water or a non-polar solvent.
-
Purification: The crude solid is collected by filtration and purified. Purification is commonly achieved through recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the final, pure compound.[4]
2.2. Structural Characterization
Unambiguous structural confirmation is a critical step. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS). Expected signals would correspond to the methyl group, the aromatic protons on the pyrimidine and triazole rings, and the amino group protons.[11]
-
¹³C NMR: To identify the carbon skeleton of the molecule. The spectrum would show distinct signals for the methyl carbon and the carbons of the heterocyclic rings.[11]
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight and elemental composition. Electron ionization (EI) or Electrospray Ionization (ESI) are common methods. The molecular ion peak (M+) corresponding to the compound's mass would be a key identifier.[3]
-
2.3. Melting Point Determination
The melting point is a key indicator of purity.
-
Apparatus: A calibrated melting point apparatus (e.g., Gallenkamp) is used.[4]
-
Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range over which the solid melts completely is recorded as the melting point. A sharp melting range typically indicates high purity.
2.4. In Silico Prediction of Physicochemical Properties
In modern drug discovery, computational tools are often used for the early prediction of physicochemical properties to prioritize compounds for synthesis and testing.[4]
-
Methodology: Software packages and online toolkits (e.g., Molinspiration, ChemDraw) are used to calculate properties like logP (lipophilicity), topological polar surface area (TPSA), and adherence to drug-likeness rules (like Lipinski's Rule of Five).[4] These calculations are based on the compound's 2D structure. The percentage of absorption (%ABS) can also be estimated from the TPSA using established formulas.[4]
Visualizations: Workflows and Conceptual Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict design specifications for clarity and contrast.
Caption: Workflow for Physicochemical and Biological Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine [webbook.nist.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Amino-5-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | C8H9N5O2 | CID 146677838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine, 98% 25 g | Request for Quote [thermofisher.com]
- 7. Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate | C9H11N5O2 | CID 1509622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note and Protocol: Biochemical Enzyme Inhibition Assay for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Compounds incorporating this core have been investigated as inhibitors of various enzymes, including protein kinases. This document provides a detailed protocol for a general biochemical enzyme inhibition assay to determine the inhibitory potential of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine against a target enzyme, using a kinase as a representative example. The protocol is designed to be adaptable based on the specific enzyme of interest.
Protein kinases are a crucial class of enzymes that regulate numerous cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is implicated in many diseases, making them a major target for drug discovery.[1] Biochemical assays are fundamental in the early stages of drug development to identify and characterize potential inhibitors.[2] Various assay formats are available, including those based on luminescence, fluorescence resonance energy transfer (FRET), and fluorescence polarization.[1][3] This protocol will detail a luminescence-based kinase activity assay, which measures the amount of ATP consumed during the phosphorylation reaction.[1][4]
Principle of the Assay
This protocol is based on the ADP-Glo™ Kinase Assay principle. The kinase reaction is first performed by incubating the kinase, substrate, ATP, and the test inhibitor (5-Methyltriazolo[1,5-a]pyrimidin-7-amine). The amount of ADP produced is directly proportional to the kinase activity. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. The intensity of the luminescence is directly correlated with the amount of ADP generated and thus the kinase activity. A decrease in luminescence in the presence of the test compound indicates inhibition of the enzyme.
Experimental Protocol
I. Materials and Reagents
-
Test Compound: 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
-
Target Enzyme: Recombinant protein kinase of interest
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
UltraPure ATP
-
ADP
-
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)
-
DMSO: Dimethyl sulfoxide (ACS grade)
-
Assay Plates: White, opaque 384-well plates
-
Luminometer: Plate reader capable of measuring luminescence
II. Method
A. Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold serial dilution).
-
Kinase Solution: Dilute the recombinant kinase to the desired working concentration in assay buffer. The optimal concentration should be determined empirically.[4]
-
Substrate and ATP Solution: Prepare a solution containing the kinase substrate and ATP at their respective Km values in the assay buffer.[4]
-
Control Preparation:
-
No Enzyme Control: Assay buffer without the kinase.
-
No Inhibitor Control (100% Activity): Assay buffer with DMSO (at the same final concentration as the test compound).
-
Positive Control Inhibitor: A known inhibitor at a concentration expected to give maximum inhibition (e.g., 1 µM Staurosporine).
-
B. Assay Procedure
-
Compound Addition: Add 1 µL of the serially diluted 5-Methyltriazolo[1,5-a]pyrimidin-7-amine or control solutions to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase solution to each well, except for the 'no enzyme' control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[4]
-
Initiate Kinase Reaction: Add 2 µL of the substrate and ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at room temperature.[4] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
III. Data Analysis
-
Normalization: The raw luminescence data is normalized using the 'no inhibitor' (100% activity) and 'positive control inhibitor' (0% activity) wells.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
-
IC₅₀ Determination: The normalized data is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation
The quantitative results of the enzyme inhibition assay can be summarized in a table for clear comparison.
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| 5-Methyltriazolo[1,5-a]pyrimidin-7-amine | Kinase X | 75 |
| Control Inhibitor (Staurosporine) | Kinase X | 10 |
| 5-Methyltriazolo[1,5-a]pyrimidin-7-amine | Kinase Y | >10,000 |
| Control Inhibitor (Staurosporine) | Kinase Y | 25 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based kinase inhibition assay.
Signaling Pathway Inhibition Diagram
Caption: Inhibition of a kinase signaling pathway by the test compound.
References
Application Notes and Protocols: In Vitro Anticancer Activity of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the in vitro anticancer activity of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine and its related derivatives. While specific quantitative data for the parent compound, 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, is not extensively available in the public domain, this document summarizes the activity of structurally similar compounds and provides detailed protocols for key experimental assays.
Data Presentation: Anticancer Activity of Triazolo[1,5-a]pyrimidine Derivatives
The following tables present the in vitro cytotoxic activity of various derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of N-anilino-5-methyl-2-substituted-[1][2][3]triazolo[1,5-a]pyrimidine-7-amine Derivatives
| Compound | Bel-7402 (Human Hepatoma) IC50 (µM) | HT-1080 (Human Fibrosarcoma) IC50 (µM) |
| Derivative 9 | >50 | 39.4 |
| Derivative 14 | 20.1 | 10.5 |
| Derivative 19 | 18.2 | 9.2 |
| Derivative 23 | 15.0 | 7.8 |
Data sourced from a study on novel N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1][2][3]triazolo-[1,5-a]pyrimidine-7-amine derivatives. The activity was shown to be dependent on the substitution pattern at the C-2 position, with the 4-trifluoromethylanilino substituent at the C-7 position being favorable for anticancer potency[4].
Table 2: Anticancer Activities of various[1][2][3]triazolo[1,5-a]pyrimidine Derivatives
| Compound | Bel-7402 (Human Liver Cancer) IC50 (µM) | HT-1080 (Human Fibrosarcoma) IC50 (µM) |
| Derivative 19 | 12.3 | 6.1 |
| Cisplatin (Control) | 25.4 | 28.7 |
This data is from a study on novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives designed to find new anti-tumor compounds. Compound 19, in particular, showed significant activity compared to the standard chemotherapeutic agent, cisplatin[5][6][7].
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of triazolopyrimidine derivatives are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Methyltriazolo[1,5-a]pyrimidin-7-amine derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[1][2][3]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for at least 24 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The PI fluorescence is measured, and the data is used to generate a histogram of cell count versus DNA content.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathways, such as the EGFR/AKT pathway, which is often implicated in cancer.[12][13][14][15]
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating in vitro anticancer activity.
Signaling Pathway
Caption: Inhibition of the EGFR-PI3K-AKT signaling pathway.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V/PI staining assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Triazolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyrimidine derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in molecules exhibiting anticancer, anti-inflammatory, and kinase inhibitory properties. These application notes provide a comprehensive overview and detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of novel triazolopyrimidine derivatives.
The protocols outlined below are foundational for characterizing the cytotoxic, anti-proliferative, and anti-inflammatory potential of these compounds. They include methods for assessing cell viability, analyzing cell cycle progression and apoptosis, investigating the modulation of key signaling pathways, and quantifying inflammatory mediators.
Data Presentation: Efficacy of Triazolopyrimidine Derivatives
The following tables summarize the in vitro efficacy of various triazolopyrimidine derivatives from published studies, providing a comparative overview of their biological activities.
Table 1: Anti-proliferative Activity of Triazolopyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Target(s) | Reference |
| Compound 1 | HCC1937 (Breast Cancer) | MTT | 7.01 | EGFR | |
| Compound 1 | HeLa (Cervical Cancer) | MTT | 11.0 | EGFR | |
| Compound 1 | MCF7 (Breast Cancer) | MTT | 48.28 | EGFR | |
| Compound 13c | HCT116 (Colon Cancer) | Not Specified | 6.10 | EGFR, TOP-II, HER-2, ARO | [1] |
| Compound 13c | HeLa (Cervical Cancer) | Not Specified | 10.33 | EGFR, TOP-II, HER-2, ARO | [1] |
| Compound 13c | MCF-7 (Breast Cancer) | Not Specified | 2.42 | EGFR, TOP-II, HER-2, ARO | [1] |
| Compound 12b | NCI cancer cell lines | Not Specified | 10.63 (GI50) | TrkA, CDK2, VEGFR2, EGFR | [2] |
| Compound 12c | NCI cancer cell lines | Not Specified | 3.51 (GI50) | TrkA, CDK2, VEGFR2, EGFR | [2] |
| H12 | MGC-803 (Gastric Cancer) | MTT | 9.47 | Not Specified | [3] |
| H12 | HCT-116 (Colon Cancer) | MTT | 9.58 | Not Specified | [3] |
| H12 | MCF-7 (Breast Cancer) | MTT | 13.1 | Not Specified | [3] |
| 5c | HepG2 (Liver Cancer) | Not Specified | 4.38 | CDK4 | [4] |
| 5d | HepG2 (Liver Cancer) | Not Specified | 3.96 | CDK4 | [4] |
| 5f | HepG2 (Liver Cancer) | Not Specified | 3.84 | CDK4 | [4] |
| 5c | MCF-7 (Breast Cancer) | Not Specified | 4.12 | CDK4 | [4] |
| 5d | MCF-7 (Breast Cancer) | Not Specified | 3.87 | CDK4 | [4] |
| 5f | MCF-7 (Breast Cancer) | Not Specified | 3.95 | CDK4 | [4] |
Table 2: Kinase Inhibitory Activity of Triazolopyrimidine Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 (µM) | Reference |
| Compound 1 | EGFR | Western Blot | - | |
| Compound 13c | EGFR | Not Specified | 0.087 | [1] |
| Compound 13c | TOP-II | Not Specified | 31.56 | [1] |
| Compound 13c | HER-2 | Not Specified | 0.078 | [1] |
| Compound 13c | ARO | Not Specified | 0.156 | [1] |
| Compound 12b | EGFR | Not Specified | 2.19 | [2] |
| Compound 12b | VEGFR2 | Not Specified | 2.95 | [2] |
| Compound 12b | TrkA | Not Specified | 3.49 | [2] |
| Compound 12b | CDK2 | Not Specified | 9.31 | [2] |
| Compound 12b | FAK | Not Specified | 6.3 | [2] |
| Compound 14 | CDK2/cyclin A2 | Luminescence Kinase Assay | 0.057 | [5] |
| Compound 13 | CDK2/cyclin A2 | Luminescence Kinase Assay | 0.081 | [5] |
| Compound 15 | CDK2/cyclin A2 | Luminescence Kinase Assay | 0.119 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways often targeted by triazolopyrimidine derivatives and the general workflows for the experimental protocols described.
Caption: EGFR Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of triazolopyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Triazolopyrimidine derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the triazolopyrimidine derivatives in culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of triazolopyrimidine derivatives on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[5]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis of EGFR/AKT/ERK Signaling Pathway
This protocol is for investigating the effect of triazolopyrimidine derivatives on key protein phosphorylation in the EGFR signaling cascade.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK1/2, anti-ERK1/2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol is for measuring the inhibitory effect of triazolopyrimidine derivatives on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[7]
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the triazolopyrimidine derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess Reagent in a new 96-well plate.[7]
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Anti-inflammatory Activity: Cytokine Measurement (ELISA)
This protocol is for quantifying the effect of triazolopyrimidine derivatives on the production of pro-inflammatory cytokines like TNF-α and IL-6.
Materials:
-
Cell culture supernatants from treated and untreated cells
-
ELISA kit for the specific cytokine (e.g., Human TNF-α ELISA Kit)
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate pre-coated with the capture antibody.
-
Sample Addition: Add standards and cell culture supernatants to the wells and incubate as per the kit instructions.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-HRP conjugate. Incubate.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in the samples using the standard curve.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. static.igem.org [static.igem.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and SAR Studies of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-methyltriazolo[1,5-a]pyrimidin-7-amine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogues of this core structure have been investigated for their potential as anticancer, anticonvulsant, and antimicrobial agents. This document provides detailed protocols for the synthesis of novel 5-methyltriazolo[1,5-a]pyrimidin-7-amine analogues and presents a summary of their structure-activity relationship (SAR) studies, focusing on their activity as anticonvulsants through positive allosteric modulation of GABAA receptors.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a bioisostere of purine, which allows its derivatives to interact with a wide range of biological targets. Modifications at the C2, C5, and C7 positions of the scaffold have led to the discovery of compounds with potent and selective activities. For instance, various derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), highlighting their potential in cancer therapy. Other analogues have demonstrated significant anticonvulsant effects by modulating the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] This document will focus on the synthesis and SAR of analogues with anticonvulsant properties.
Data Presentation
The following table summarizes the in vivo anticonvulsant activity of a series of 7-alkoxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine analogues. The efficacy of these compounds was evaluated in a pentylenetetrazole (PTZ)-induced seizure model in mice, and their neurotoxicity was assessed using the rotarod test. The protective index (PI) is the ratio of the median toxic dose (TD50) to the median effective dose (ED50).
| Compound ID | R (at C7) | Anticonvulsant Activity (PTZ model) ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| 5c | O-n-Pr | 31.81 | >550 | >17.22 |
| 5e | O-n-Pent | 40.95 | >372 | >9.09 |
Data sourced from studies on 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives which share the core scaffold and mechanism of action.[1]
Experimental Protocols
General Synthesis of 7-alkoxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidines
A common synthetic route to this class of compounds involves a three-step process starting from commercially available reagents.[4]
Step 1: Synthesis of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
-
A mixture of 3-amino-1,2,4-triazole (1.0 eq) and ethyl acetoacetate (1.2 eq) is heated at 160°C for 2 hours with no solvent.
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid is washed with diethyl ether and recrystallized from ethanol to afford 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol as a white solid.
Step 2: Synthesis of 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (1.0 eq) is refluxed in excess phosphorus oxychloride (POCl3) for 3 hours.
-
The excess POCl3 is removed under reduced pressure.
-
The residue is carefully poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to give 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[4]
Step 3: Synthesis of 7-alkoxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidines (General Procedure)
-
To a solution of the desired alcohol (R-OH, 1.5 eq) in anhydrous dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0°C.
-
The mixture is stirred at room temperature for 30 minutes.
-
7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) is then added and the reaction mixture is stirred at 80°C for 3 hours.
-
After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 7-alkoxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
In Vivo Anticonvulsant and Neurotoxicity Testing
Pentylenetetrazole (PTZ)-Induced Seizure Test
-
Male ICR mice are administered with the test compounds intraperitoneally (i.p.).
-
After 30 minutes, pentylenetetrazole (PTZ) is administered subcutaneously (s.c.) at a dose of 85 mg/kg.
-
The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The number of animals protected from seizures is recorded for each dose group, and the ED50 is calculated.[1]
Rotarod Neurotoxicity Test
-
Mice are trained to remain on a rotarod rotating at 10 rpm for at least 1 minute.
-
The test compounds are administered i.p. at various doses.
-
At 30 and 60 minutes post-administration, the animals are placed on the rotarod, and their ability to remain on the rod for 1 minute is assessed.
-
The TD50, the dose at which 50% of the animals fail the test, is determined.[1]
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for 7-alkoxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidines.
Proposed Mechanism of Action at GABAA Receptor
Caption: Positive allosteric modulation of the GABAA receptor by triazolopyrimidine analogues.
References
- 1. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Screening of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine as a Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-Methyltriazolo[1,5-a]pyrimidin-7-amine is a heterocyclic small molecule belonging to the triazolopyrimidine class. This scaffold is structurally related to purines, making it a privileged structure in medicinal chemistry for targeting ATP-binding sites of various enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, rendering kinase inhibitors a critical area of drug discovery. These application notes provide a framework for evaluating the inhibitory potential of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine against a panel of protein kinases and detailed protocols for common kinase screening assays.
Compound Information
| IUPAC Name: | 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine |
| CAS Number: | 33376-96-4 |
| Molecular Formula: | C₆H₇N₅ |
| Molecular Weight: | 149.16 g/mol |
| Structure: |
Hypothetical Kinase Inhibition Profile
Due to the limited publicly available kinase screening data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, the following data is presented as a hypothetical example to illustrate its potential as a kinase inhibitor and to serve as a template for data presentation. The selected kinases are frequent targets for scaffolds of this class.
| Kinase Target | 5-Methyltriazolo[1,5-a]pyrimidin-7-amine IC₅₀ (µM) | Staurosporine IC₅₀ (µM) (Reference) | Assay Format |
| PI3Kα | 8.5 | 0.015 | Luminescent Kinase Assay |
| PI3Kβ | 12.2 | 0.020 | Luminescent Kinase Assay |
| PI3Kδ | 4.7 | 0.018 | Luminescent Kinase Assay |
| PI3Kγ | 6.1 | 0.012 | Luminescent Kinase Assay |
| mTOR | > 50 | 0.050 | HTRF Assay |
| DNA-PK | 25.3 | 0.100 | HTRF Assay |
| CK2 | > 50 | 0.004 | Luminescent Kinase Assay |
Note: Staurosporine is a non-selective, potent kinase inhibitor often used as a positive control.
Relevant Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition.
Experimental Protocols
Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of luminescence is directly proportional to the amount of ADP formed.
Materials:
-
5-Methyltriazolo[1,5-a]pyrimidin-7-amine
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control).
-
Add 2 µL of the kinase solution (containing kinase and substrate in Kinase Assay Buffer).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for a luminescent-based kinase assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are based on the fluorescence resonance energy transfer between a donor (Europium cryptate) and an acceptor (e.g., XL665). This protocol is suitable for detecting the phosphorylation of a biotinylated substrate.
Materials:
-
5-Methyltriazolo[1,5-a]pyrimidin-7-amine
-
Kinase of interest
-
Biotinylated kinase substrate
-
ATP
-
Kinase Assay Buffer
-
HTRF Detection Reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665)
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Preparation:
-
As described in the luminescent assay protocol.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the biotinylated substrate and ATP solution to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the HTRF detection mixture (containing Europium-labeled anti-phospho antibody and Streptavidin-XL665 in detection buffer with EDTA to stop the reaction).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and determine the IC₅₀ value.
-
Caption: Workflow for an HTRF-based kinase assay.
Summary
5-Methyltriazolo[1,5-a]pyrimidin-7-amine represents a promising scaffold for the development of novel kinase inhibitors. The protocols outlined in these application notes provide robust methods for screening this and other small molecules against a variety of kinase targets. Researchers can adapt these general protocols to specific kinases of interest by optimizing enzyme and substrate concentrations, as well as incubation times. The provided hypothetical data and pathway diagrams serve as a guide for data presentation and understanding the potential mechanism of action.
References
Application Notes and Protocols: Antimicrobial Screening of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the antimicrobial potential of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine and its derivatives. The protocols detailed below are based on established antimicrobial susceptibility testing methods.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has garnered considerable interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with various biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] This document outlines the protocols for evaluating the antimicrobial efficacy of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, a representative of this promising class of compounds.
Data Presentation
While specific antimicrobial screening data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is not extensively available in the public domain, the following table summarizes the antimicrobial activity of representative 1,2,4-triazolo[1,5-a]pyrimidine derivatives against various microbial strains, as reported in the literature. This data serves as a reference for the potential efficacy of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| S. aureus (μM) | B. subtilis (μM) | E. coli (μM) | P. aeruginosa (μM) | |
| Derivative 9d | 18 | 20 | 25 | 30 |
| Derivative 9n | 16 | 18 | 22 | 28 |
| Derivative 9o | 17 | 19 | 24 | 29 |
| Derivative 9p | 20 | 22 | 28 | 32 |
| Ciprofloxacin (Control) | 12 | 10 | 15 | 20 |
| Fluconazole (Control) | - | - | - | - |
Note: The data presented is for derivatives of 1,2,4-triazolo[1,5-a]pyrimidine and not for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine itself. MIC values are indicative of the concentration required to inhibit microbial growth.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][4]
Materials:
-
5-Methyltriazolo[1,5-a]pyrimidin-7-amine (test compound)
-
Sterile 96-well microtiter plates[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle solvent, e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10.[5] Discard 100 µL from column 10.[5] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[5]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[7]
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (columns 1-11). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[4]
Agar Well Diffusion Method
This method is a preliminary screening technique to assess the antimicrobial activity of a compound based on its ability to diffuse into an agar medium and inhibit microbial growth.[8][9]
Materials:
-
5-Methyltriazolo[1,5-a]pyrimidin-7-amine (test compound)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic
-
Negative control (vehicle solvent)
-
Sterile swabs
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[9]
-
Preparation of Wells: Aseptically create wells in the inoculated agar plate using a sterile cork borer.[8]
-
Application of Test Compound: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into a well.[8] Similarly, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[8] A larger zone of inhibition indicates greater antimicrobial activity.
Potential Mechanisms of Action
Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been reported to exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial enzymes.
Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR)
Several studies suggest that triazolopyrimidine derivatives can act as dual inhibitors of bacterial DNA gyrase and DHFR.[2][11]
-
DNA Gyrase: This enzyme is crucial for DNA replication, recombination, and repair in bacteria.[2] Its inhibition leads to the disruption of these processes and ultimately bacterial cell death.[2]
-
DHFR: This enzyme is a key component in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[2] Inhibition of DHFR blocks this pathway, leading to the cessation of bacterial growth.[2]
Inhibition of Cell Wall Biosynthesis
Some triazolopyrimidine derivatives have been found to target bacterial cell wall biosynthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape.[12] Inhibition of its synthesis leads to cell lysis and death.[12] This mechanism is attractive for antimicrobial drug development as mammalian cells lack a cell wall.[12]
Experimental Workflow
The following diagram illustrates a typical workflow for the antimicrobial screening of a novel compound like 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hereditybio.in [hereditybio.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocol for N-alkylation of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 5-methyltriazolo[1,5-a]pyrimidin-7-amine, a key scaffold in medicinal chemistry. The N-alkylation of the 7-amino group allows for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery. This protocol outlines two effective methods: a direct alkylation and a reductive amination approach. It also includes a summary of reaction parameters and expected yields in a tabular format for easy reference and comparison. The provided experimental workflows and reaction diagrams are intended to facilitate the successful implementation of this synthetic transformation in a laboratory setting.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system due to its structural similarity to purines, making it a valuable core for the development of various therapeutic agents.[4][5] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer and antiviral properties.[1][2][3][6][7] Specifically, substitution at the 7-amino position of 5-methyltriazolo[1,5-a]pyrimidin-7-amine is a common strategy to modulate the pharmacological properties of these compounds. This document details synthetic protocols for the N-alkylation of this key intermediate.
Reaction Workflow
The overall synthetic strategy for the N-alkylation of 5-methyltriazolo[1,5-a]pyrimidin-7-amine is depicted below. This workflow outlines the transformation of the starting material into its N-alkylated derivatives.
Caption: General workflow for the N-alkylation of 5-methyltriazolo[1,5-a]pyrimidin-7-amine.
Experimental Protocols
Two primary methods for the N-alkylation of 5-methyltriazolo[1,5-a]pyrimidin-7-amine are presented below.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol is based on standard N-alkylation procedures for heterocyclic amines. The regioselectivity of the alkylation (exocyclic amino group vs. ring nitrogens) can be influenced by the reaction conditions. The use of a strong, non-nucleophilic base is recommended to deprotonate the exocyclic amine, favoring its alkylation.
Materials:
-
5-Methyltriazolo[1,5-a]pyrimidin-7-amine
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methyltriazolo[1,5-a]pyrimidin-7-amine (1.0 equivalent) in anhydrous DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes or Ketones
This method provides an alternative route to N-alkylated products, particularly for introducing more complex alkyl groups. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ.
Materials:
-
5-Methyltriazolo[1,5-a]pyrimidin-7-amine
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous methanol (MeOH) or dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-methyltriazolo[1,5-a]pyrimidin-7-amine (1.0 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents) in anhydrous methanol or dichloromethane.
-
If necessary, add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add the reducing agent (sodium borohydride or sodium triacetoxyborohydride, 1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the N-alkylated product. A related reductive amination has been reported to proceed in methanol at temperatures ranging from 0 °C to room temperature.[8]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of related triazolopyrimidine systems. This data can be used as a reference for optimizing the reaction for specific substrates.
| Entry | Alkylating Agent | Base/Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Alkyl Bromide | NaH | DMF | RT | 12-24 | 60-80 | Suggested Protocol |
| 2 | Aldehyde | NaBH₄ | MeOH | 0 to RT | 4-12 | 50-70 | Based on[8] |
| 3 | 3-(trimethylsilyl)propiolaldehyde | NaBH₄ | MeOH | 0 to RT | 1 | 84 | [8] |
Signaling Pathway Diagram
The N-alkylation of 5-methyltriazolo[1,5-a]pyrimidin-7-amine is a fundamental synthetic transformation and does not directly represent a biological signaling pathway. The following diagram illustrates the logical flow of the direct N-alkylation reaction mechanism.
Caption: Proposed mechanism for the direct N-alkylation of the 7-amino group.
Conclusion
The protocols described in this application note provide robust methods for the N-alkylation of 5-methyltriazolo[1,5-a]pyrimidin-7-amine, a critical step in the synthesis of novel derivatives for drug discovery. The choice between direct alkylation and reductive amination will depend on the desired alkyl substituent and the availability of starting materials. The provided data and diagrams should serve as a valuable resource for researchers in the field of medicinal chemistry.
References
- 1. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Triazolopyrimidines in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of triazolopyrimidine derivatives in agricultural research, with a focus on their roles as fungicides and herbicides. It includes summaries of their efficacy, detailed experimental protocols, and diagrams of their mechanisms of action and experimental workflows.
Fungicidal Applications of Triazolopyrimidines
Triazolopyrimidine derivatives have demonstrated significant potential as fungicides, targeting a range of plant pathogens. One notable example is Ametoctradin, which belongs to the quinone outside inhibitors (QoIs) class of fungicides.[1] These compounds disrupt the fungal electron transfer system, thereby inhibiting fungal growth.[1] Recent research has focused on synthesizing novel triazolopyrimidine compounds with broad-spectrum antifungal activity.
Quantitative Data on Fungicidal Activity
The following table summarizes the in vitro efficacy of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives against various plant pathogenic bacteria and fungi.
| Compound | Target Organism | Efficacy (EC50 in μg/mL) | Reference Compound | Reference EC50 (μg/mL) |
| 8m | Xanthomonas oryzae pv. oryzae | 69.0 | Bismerthiazol | 91.4 |
| 8n | Xanthomonas oryzae pv. oryzae | 53.3 | Bismerthiazol | 91.4 |
| 8o | Xanthomonas oryzae pv. oryzae | 58.9 | Bismerthiazol | 91.4 |
| 8m | Xanthomonas axonopodis pv. citri | 71.5 | Bismerthiazol | 60.5 |
Data extracted from a study on novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives.[2]
Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant activity against several fungal species, including Botrytis cinerea on various crops, Phytophthora infestans, and Pyricularia oryzae.[3]
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This protocol is adapted from methodologies used to evaluate the antifungal activity of novel triazolopyrimidine derivatives.[3]
Objective: To determine the in vitro antifungal efficacy of triazolopyrimidine compounds by measuring the inhibition of mycelial growth of pathogenic fungi.
Materials:
-
Test compounds (triazolopyrimidine derivatives)
-
Dimethyl formamide (DMF)
-
Sterile water
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Fungal cultures (e.g., Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae)
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a small volume of DMF (e.g., 0.5 mL).
-
Add sterile water to a final volume of 10 mL to create a stock solution.
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for testing.
-
-
Preparation of Media:
-
Prepare PDA medium according to the manufacturer's instructions.
-
Autoclave the medium to sterilize it and then cool it to approximately 50-60°C.
-
Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration. For example, add the 10 mL test solution to 90 mL of PDA for a 1:10 dilution.
-
Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take mycelial plugs from the edge of an actively growing fungal culture.
-
Place a single mycelial plug in the center of each PDA plate (both treated and control plates). The control plates should contain PDA with the same concentration of DMF as the treated plates but without the test compound.
-
-
Incubation:
-
Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each treatment and control.
-
-
Calculation of Inhibition Rate:
-
Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:
-
C = Average diameter of the fungal colony in the control group
-
T = Average diameter of the fungal colony in the treatment group
-
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by performing a probit analysis or by plotting the inhibition percentage against the log of the compound concentration.
-
Experimental Workflow for Antifungal Screening
Caption: Workflow for in vitro screening of antifungal compounds.
Herbicidal Applications of Triazolopyrimidines
Triazolopyrimidine sulfonamides are a significant class of herbicides.[4] Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms but is not present in animals.[5][6] By inhibiting ALS, these herbicides halt weed growth and development.[4] Commercially available triazolopyrimidine herbicides include flumetsulam, florasulam, diclosulam, and penoxsulam.[4][6][7]
Research is also ongoing to develop novel triazolopyrimidine derivatives that can combat weed resistance, which often arises from mutations in the AHAS enzyme.[8][9]
Signaling Pathway of ALS-Inhibiting Herbicides
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
5-Methyltriazolo[1,5-a]pyrimidin-7-amine: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 5-methyltriazolo[1,5-a]pyrimidin-7-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, making it a valuable starting point for the development of novel therapeutics. This scaffold has been successfully derivatized to yield potent inhibitors of various protein kinases, demonstrating broad applicability in oncology and other therapeutic areas. Its derivatives have shown promise as antimicrotubule agents, inhibitors of key enzymes like dihydroorotate dehydrogenase (DHODH), and modulators of critical signaling pathways, including the PI3K/Akt/mTOR cascade.
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 5-methyltriazolo[1,5-a]pyrimidin-7-amine derivatives. Detailed protocols for key experimental procedures are included to facilitate further research and development of this promising scaffold in drug discovery.
Biological Activities and Therapeutic Potential
Derivatives of the 5-methyltriazolo[1,5-a]pyrimidin-7-amine scaffold have demonstrated a wide range of biological activities, positioning them as attractive candidates for targeting various diseases.
Kinase Inhibition: A primary area of investigation for this scaffold is the development of protein kinase inhibitors.[1] Various derivatives have shown potent inhibitory activity against a range of kinases crucial in cancer progression, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives, an isomeric scaffold, have demonstrated potent inhibition of CDK2 and CDK7.[2][3]
Antiproliferative Activity: Consistent with their kinase inhibitory action, numerous 5-methyltriazolo[1,5-a]pyrimidin-7-amine derivatives exhibit significant antiproliferative effects against a panel of human cancer cell lines.[4] The MTT assay is a standard method to evaluate the cytotoxic effects of these compounds.
PI3K/Akt/mTOR Pathway Modulation: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] The triazolopyrimidine scaffold has been explored for its potential to modulate this pathway, offering a mechanism to induce apoptosis and inhibit tumor progression.
Quantitative Data Summary
The following tables summarize the reported biological activities of various 5-methyl-[6][7]triazolo[1,5-a]pyrimidin-7-amine derivatives and related compounds.
Table 1: Antiproliferative Activity of 5-Methyl-[6][7]triazolo[1,5-a]pyrimidine Derivatives
| Compound Reference | Cell Line | IC50 (µM) |
| Compound 19[4] | Bel-7402 | 12.3 |
| Compound 19[4] | HT-1080 | 6.1 |
| Compound H12[8] | MGC-803 | 9.47 |
| Compound H12[8] | HCT-116 | 9.58 |
| Compound H12[8] | MCF-7 | 13.1 |
Table 2: Kinase Inhibitory Activity of Related Triazolopyrimidine Scaffolds
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.16 | [2] |
| Pyrazolo[1,5-a]pyrimidine | CDK7 | 0.12 | [2] |
| Pyrazolo[1,5-a]pyrimidine | CDK-2 | Sub-µM | [1] |
| Triazole Derivatives | Aurora-A | Sub-µM | [9] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-5-methyl-[6][7][8]triazolo[1,5-a]pyrimidin-7-amines
This protocol describes a general two-step synthesis for the core scaffold and its N-substituted derivatives.[4]
Step 1: Synthesis of 7-Chloro-5-methyl-[6][7]triazolo[1,5-a]pyrimidine
-
To a solution of 5-methyl-[6][7]triazolo[1,5-a]pyrimidin-7-ol in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-chloro intermediate.
Step 2: Synthesis of N-Aryl-5-methyl-[6][7]triazolo[1,5-a]pyrimidin-7-amines
-
Dissolve the 7-chloro-5-methyl-[6][7]triazolo[1,5-a]pyrimidine intermediate in a suitable solvent (e.g., isopropanol).
-
Add the desired aniline derivative and a base (e.g., triethylamine).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Antiproliferative Activity Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[6][7][10]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HT-1080, Bel-7402, MGC-803)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol provides a general method to investigate the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[5][11][12][13][14]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with the test compounds at desired concentrations for a specific time.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the 5-methyltriazolo[1,5-a]pyrimidin-7-amine scaffold.
Caption: General experimental workflow for the discovery of drugs based on the 5-methyltriazolo[1,5-a]pyrimidin-7-amine scaffold.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchhub.com [researchhub.com]
- 8. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Triazolopyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. This scaffold is a key component in a variety of pharmacologically active agents, including those with anticancer and antiparasitic properties. High-throughput screening (HTS) is an essential tool in the evaluation of large libraries of triazolopyrimidine derivatives to identify "hit" compounds with desired therapeutic effects.[1][2][3][4] HTS automates the testing of thousands to millions of compounds, accelerating the initial stages of drug discovery.[2][3][4] These application notes provide detailed protocols for common HTS assays used to screen triazolopyrimidine libraries for anticancer and antiparasitic activities.
General High-Throughput Screening Workflow
The process of identifying active compounds from a large library involves several key stages. Automation and miniaturization are central to HTS, allowing for the rapid and cost-effective screening of extensive compound collections.[2]
Application I: Anticancer Drug Discovery
Triazolopyrimidine derivatives have been extensively investigated for their potential as anticancer agents. Many compounds from this class have shown potent activity against various cancer cell lines and specific molecular targets, such as protein kinases.[5][6][7][8][9]
Cell Viability and Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HeLa, HCC1937) to approximately 80% confluency.[5]
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into 96-well or 384-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrimidine compounds from your library in the appropriate culture medium. A typical concentration range for initial screening is 1-100 µM.[5]
-
Remove the medium from the cell plates and add the medium containing the test compounds. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., doxorubicin).[5][11]
-
Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.[5][11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
-
Data Acquisition:
Data Presentation: Cytotoxicity of Triazolopyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCC1937 (Breast Cancer) | 7.0 | [5] |
| Compound 1 | MCF7 (Breast Cancer) | 20.0 | [5] |
| Compound 1 | HeLa (Cervical Cancer) | 11.0 | [5] |
| Compound 13c | HCT116 (Colon Cancer) | 6.10 | [6] |
| Compound 13c | HeLa (Cervical Cancer) | 10.33 | [6] |
| Compound 13c | MCF-7 (Breast Cancer) | 2.42 | [6] |
| Compound 4e | HeLa (Cervical Cancer) | 6.26 | [11] |
Kinase Inhibition Screening
Many triazolopyrimidine compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[7][13] Assays that directly measure kinase activity are therefore essential for mechanism-of-action studies and lead optimization. The LanthaScreen® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a common HTS format for kinase inhibition.
Signaling Pathway: EGFR Inhibition
Triazolopyrimidine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, a critical pathway in cancer cell proliferation and survival.[5] Inhibition of EGFR prevents downstream activation of key signaling molecules like AKT and ERK.[5]
Experimental Protocol: LanthaScreen® TR-FRET Kinase Assay
This protocol is a general guideline; specific concentrations of kinase, substrate, and ATP must be optimized for each target.[6][13]
-
Reagent Preparation:
-
Prepare a 1x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).[11]
-
Prepare solutions of the target kinase, a fluorescein-labeled substrate peptide/protein, and ATP in the reaction buffer.
-
Prepare a "Stop and Detect" solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction by chelating Mg²⁺.[14]
-
-
Assay Procedure (384-well plate):
-
Dispense 2.5 µL of the triazolopyrimidine compound dilutions (in 1x Reaction Buffer with DMSO) into the assay plate.
-
Add 5 µL of the 2x kinase/substrate solution to all wells.
-
Initiate the reaction by adding 2.5 µL of the 4x ATP solution. The final reaction volume is 10 µL.
-
Incubate the reaction for 60-90 minutes at room temperature.[15]
-
-
Detection:
-
Add 10 µL of the "Stop and Detect" solution to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the terbium wavelength (~490 nm) and the fluorescein acceptor wavelength (~520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (520 nm / 490 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Inhibition of Protein Kinases by Triazolopyrimidines
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 13c | EGFR | 0.087 | [6] |
| Compound 13c | HER-2 | 0.078 | [6] |
| Compound 13c | TOP-II | 31.56 | [6] |
| Compound 13c | ARO | 0.156 | [6] |
| Compound 12b | EGFR | 2.19 | [7] |
| Compound 12b | VEGFR2 | 2.95 | [7] |
| Compound 12b | TrkA | 3.49 | [7] |
| Compound 12b | CDK2 | 9.31 | [7] |
| GCN2 Inhibitors | GCN2 | 0.0186 - 0.0464 | [13] |
Application II: Antiparasitic Drug Discovery
Triazolopyrimidines have also emerged as a promising scaffold for developing drugs against neglected tropical diseases caused by kinetoplastid parasites, such as Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and sleeping sickness (Trypanosoma brucei).[16]
Antiparasitic Activity Screening
A key target for some triazolopyrimidine derivatives is the parasite's proteasome, an essential protein complex for cell survival.[5][17] GNF6702, a triazolopyrimidine-based compound, is a selective inhibitor of the kinetoplastid proteasome and has shown broad-spectrum efficacy against all three major kinetoplastid infections in mouse models.[5]
Mechanism of Action: Kinetoplastid Proteasome Inhibition
GNF6702 and related compounds inhibit the chymotrypsin-like activity of the parasite proteasome.[17] This inhibition is selective for the parasite's proteasome over the mammalian equivalent, providing a therapeutic window.[5] Resistance to these compounds has been linked to mutations in the β4 subunit of the proteasome.[5][18]
Experimental Protocol: Parasite Viability Assay
This protocol is adapted from standard cell viability assays for screening against the amastigote stage of Leishmania donovani or the trypomastigote stage of Trypanosoma cruzi.
-
Cell Culture and Seeding:
-
Culture host cells (e.g., THP-1 macrophages) and infect them with parasites (L. donovani amastigotes or T. cruzi trypomastigotes) in 384-well plates.
-
Alternatively, for screening against extracellular stages, culture axenic amastigotes or epimastigotes directly in assay plates.
-
Incubate to allow for infection and parasite replication.
-
-
Compound Treatment:
-
Add serial dilutions of the triazolopyrimidine library compounds to the infected host cells or parasite cultures.
-
Include a vehicle control (DMSO) and a positive control drug (e.g., miltefosine for Leishmania, benznidazole for T. cruzi).
-
Incubate for 72-96 hours.
-
-
Viability Detection:
-
Use a suitable viability reagent. A common method is a resazurin-based assay (e.g., CellTiter-Blue®), where viable cells reduce blue resazurin to fluorescent pink resorufin.
-
Add the reagent to each well and incubate for 4-24 hours.
-
Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of parasite growth relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) by fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI) by comparing the parasite EC50 to the cytotoxicity (CC50) against a mammalian cell line (e.g., HEK293).
-
Data Presentation: Antiparasitic Activity of Triazolopyrimidines
| Compound Series | Target Organism | EC50 (µM) | Selectivity Index (SI) | Reference |
| Triazolopyrimidines | T. cruzi | Varies | >100 in most cases | [12] |
| Imidazopyridines | T. cruzi | Varies | >100 in most cases | [12] |
| GNF6702 | L. donovani | - | Highly Selective | [5] |
| GNF6702 | T. cruzi | - | Highly Selective | [5] |
| GNF6702 | T. brucei | - | Highly Selective | [5] |
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. clyte.tech [clyte.tech]
- 8. researchhub.com [researchhub.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. The critical role of mode of action studies in kinetoplastid drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, particularly focusing on the common two-step method involving a chlorinated intermediate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (chlorinated intermediate) | Incomplete reaction with phosphoryl chloride (POCl₃). | - Ensure the reflux time is sufficient (e.g., 90 minutes).[1] - Check the quality and reactivity of the POCl₃. - Ensure the reaction temperature is maintained at reflux. |
| Degradation of the starting material or product. | - Avoid excessive heating or prolonged reaction times. - Work up the reaction mixture promptly after cooling to room temperature. | |
| Inefficient extraction of the chlorinated intermediate. | - Use an appropriate extraction solvent like dichloromethane.[1] - Perform multiple extractions to ensure complete recovery. - Ensure the aqueous layer is properly basified (e.g., with sodium hydrogen carbonate) to neutralize any remaining acid before extraction.[1] | |
| Low yield of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in the amination step | Incomplete reaction with ammonia. | - Use a sufficient excess of a commercial ammonia solution.[1] - Ensure vigorous stirring for the recommended duration (e.g., one hour) to ensure proper mixing.[1] |
| Formation of side products. | - Monitor the reaction temperature; excessive heat can lead to side reactions. - Ensure the purity of the chlorinated intermediate. Impurities can lead to undesired side products. | |
| Difficulty in isolating the final product. | - The product may precipitate as crystals from the reaction mixture.[1] Allow sufficient time for crystallization. - If the product remains in solution, consider concentrating the solution and/or adding a non-solvent to induce precipitation. | |
| Product is off-color or contains impurities | Residual starting materials or side products. | - Recrystallize the final product from a suitable solvent (e.g., ethanol) to improve purity. - Use column chromatography for purification if recrystallization is ineffective. |
| Degradation of the product. | - Store the final product under appropriate conditions (cool, dry, and dark) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine?
A common and effective method is a two-step synthesis starting from 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (HmtpO). The first step involves chlorination using phosphoryl chloride (POCl₃) to form the intermediate 7-chloro-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. This intermediate is then reacted with an ammonia solution to yield the final product, 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.[1]
Q2: What is a typical yield for the synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine?
Following the two-step protocol described above, a yield of approximately 73% (based on the initial amount of HmtpO) has been reported.[1]
Q3: Are there alternative, one-pot synthesis methods available?
Yes, multi-component reactions are a popular and efficient way to synthesize substituted[1][2][3]triazolo[1,5-a]pyrimidines. These reactions often involve the condensation of an aromatic aldehyde, 3-amino-1,2,4-triazole, and an active methylene compound like ethyl cyanoacetate or acetoacetanilide.[2][4] While these methods can offer high yields (ranging from 40% to over 90%) and procedural simplicity, the specific substituents on the final product will vary depending on the starting materials used.[2][4]
Q4: What are some key reaction parameters to control for improving the yield?
For the two-step synthesis, crucial parameters include:
-
Chlorination Step: Reflux time and temperature, and efficient removal of excess POCl₃.[1]
-
Amination Step: Using an excess of the aminating agent (ammonia solution) and ensuring efficient stirring.[1]
For multi-component reactions, catalyst choice, solvent, and reaction temperature are critical. For instance, using a catalyst like nano-[CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)][ZnCl₂] under solvent-free conditions at 60 °C has been shown to be effective.[2] Another approach uses 4,4'-trimethylenedipiperidine (TMDP) as a catalyst in a water/ethanol mixture at reflux or in a molten state at 65 °C.[4]
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques can be used for characterization:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. For 7-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine monohydrate, key peaks include N-H stretching (~3300 cm⁻¹), O-H stretching (~3096 cm⁻¹), and ring vibrations (1660 cm⁻¹, 1573 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.[1]
-
Melting Point: A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine[1]
Step 1: Synthesis of 7-chloro-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
-
Add 29 mmol (0.5 g) of 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (HmtpO) to a round-bottom flask.
-
Add 10 mL of phosphoryl chloride (POCl₃).
-
Heat the mixture at reflux for 90 minutes. The solution will turn dark orange.
-
Cool the solution to room temperature.
-
Carefully basify the mixture with sodium hydrogen carbonate until gas evolution ceases.
-
Extract the aqueous solution with dichloromethane.
-
Collect the organic layers and remove the solvent using a rotary evaporator to obtain the chlorinated intermediate.
Step 2: Synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
-
Place the obtained 7-chloro-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine in a flask.
-
Add an excess of a commercial ammonia solution.
-
Stir the mixture magnetically for one hour.
-
Collect the resulting yellow crystals of the amino derivative by filtration.
Protocol 2: One-Pot, Three-Component Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine Derivatives[2]
General Procedure:
-
In a reaction vessel, mix 3-amino-1,2,4-triazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and acetoacetanilide (1.0 mmol).
-
Add the nano magnetite catalyst, CuFe₂O₄@SiO₂/propyl-1-(O-)vanillinaldimine[ZnCl₂] (0.003 g).
-
Stir the mixture at 60 °C for 25 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add ethanol (EtOH) to the reaction mixture and stir.
-
Filter the precipitate and recrystallize from 95% EtOH to obtain the pure product.
Visualizations
References
- 1. 5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methyltriazolo[1,5-a]pyrimidin-7-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing 5-Methyltriazolo[1,5-a]pyrimidin-7-amine?
A1: Based on the common synthetic route starting from 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, the most likely impurities include:
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Unreacted Starting Material: 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine.
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Chloro Intermediate: 7-chloro-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, a common intermediate in the synthesis.[1]
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Residual Solvents: Dichloromethane, phosphoryl chloride, and ammonia solution are often used in the synthesis and can be present in the crude product.[1]
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Byproducts from Side Reactions: Depending on the specific reaction conditions, other related triazolopyrimidine derivatives may be formed in small quantities.
Q2: My purified product is off-color (not the expected yellow crystals). What could be the reason?
A2: A deviation from the expected yellow crystalline appearance can indicate the presence of impurities.[1] Residual colored starting materials, byproducts, or degradation products can all contribute to discoloration. It is recommended to re-purify the product using one of the methods outlined in this guide.
Q3: What is a typical yield and purity I can expect for this compound?
A3: A reported synthesis indicates a yield of around 73%.[1] Commercially available 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is often cited with a purity of 95% or higher.[2] However, the final yield and purity are highly dependent on the purification method employed and the scale of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Consider a mixed solvent system (e.g., a "good" solvent for dissolving and a "poor" solvent to induce precipitation). - Reduce the volume of the solvent by evaporation. |
| The solution is not sufficiently saturated. | - Concentrate the solution by carefully evaporating some of the solvent. | |
| Supersaturation. | - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure 5-Methyltriazolo[1,5-a]pyrimidin-7-amine. | |
| Oiling Out (Formation of an oil instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower boiling point solvent. |
| The rate of cooling is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | |
| Presence of significant impurities. | - Pre-purify the crude material using column chromatography before recrystallization. | |
| Colored Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
| Low Recovery | Too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product. |
| Premature crystallization during hot filtration. | - Pre-heat the funnel and filter paper. - Use a slight excess of hot solvent and then concentrate the filtrate. | |
| Incomplete crystallization. | - Ensure the solution is cooled for a sufficient amount of time at a low temperature. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | Inappropriate mobile phase polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Peak Tailing | The compound is basic and interacts strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. - Use a different stationary phase, such as alumina or amine-functionalized silica. |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. A common solvent system for polar heterocyclic amines is a gradient of methanol in dichloromethane. |
| Cracked or Channeled Column Bed | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air bubbles. |
| Low Recovery | Adsorption of the compound onto the silica gel. | - As mentioned, adding a basic modifier to the mobile phase can help reduce strong interactions and improve recovery. |
Data Presentation
The following table summarizes typical conditions and expected outcomes for different purification techniques for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine. Please note that these are illustrative values and may require optimization for your specific experimental conditions.
| Purification Technique | Typical Solvents/Mobile Phase | Estimated Yield (%) | Estimated Purity (%) | Advantages | Disadvantages |
| Recrystallization | Dichloromethane/Hexane, Ethanol, or Acetonitrile | 60-80 | >98 | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields if the compound is moderately soluble at low temperatures. |
| Column Chromatography (Silica Gel) | Gradient of Methanol in Dichloromethane (e.g., 0-10% MeOH) with 0.1% Triethylamine | 50-70 | >99 | Good for separating compounds with different polarities, scalable. | Can be time-consuming, potential for product loss on the column, may require a basic modifier. |
| Preparative HPLC | C18 column with a gradient of Acetonitrile in Water (with 0.1% TFA or Formic Acid) | 40-60 | >99.5 | High-resolution separation, excellent for achieving very high purity. | More expensive, requires specialized equipment, lower throughput. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in various solvents (e.g., ethanol, acetonitrile, ethyl acetate, dichloromethane/hexane mixture) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of dichloromethane and methanol. Add 0.1% triethylamine to the mobile phase to prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase. If a gradient is used, gradually increase the proportion of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the purification of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
Caption: A troubleshooting guide for common issues in recrystallization.
References
Overcoming solubility issues of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of poor solubility for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in aqueous assay buffers?
A1: The solubility of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, a heterocyclic amine, can be limited in aqueous solutions due to its crystalline structure and the presence of both hydrophobic (methyl group, fused ring system) and hydrophilic (amine group) moieties. Like many organic molecules, it may have a tendency to self-associate and precipitate in aqueous environments.[1][2]
Q2: What is the recommended first step for solubilizing this compound for in vitro assays?
A2: The most common initial approach is to prepare a concentrated stock solution in an organic co-solvent, such as dimethyl sulfoxide (DMSO).[1][3] This stock solution can then be diluted into the aqueous assay buffer. However, it is crucial to ensure the final concentration of the co-solvent in the assay is low enough to not affect the biological system being studied.[1]
Q3: How does pH affect the solubility of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine?
A3: As a compound with a basic amine group, the solubility of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is expected to be pH-dependent.[4][5] It will likely be more soluble in acidic conditions (lower pH) where the amine group can be protonated, forming a more soluble salt.[][7] Conversely, in neutral or basic solutions, it may be less soluble.
Q4: Are there alternatives to DMSO for improving solubility?
A4: Yes, several alternatives can be considered if DMSO is not suitable for your assay. These include other co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG).[8][9][10] Additionally, formulation strategies such as complexation with cyclodextrins can significantly enhance aqueous solubility without the use of organic co-solvents.[][12][13]
Troubleshooting Guide
Issue: Compound precipitates upon dilution of DMSO stock into aqueous buffer.
This is a common issue when the compound's solubility in the final aqueous medium is exceeded.
Initial Steps:
-
Lower the Final Concentration: Determine if the assay can be performed at a lower concentration of the compound where it remains in solution.
-
Reduce DMSO Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final DMSO concentration upon dilution, which can sometimes mitigate precipitation.
-
Optimize Final Co-solvent Percentage: The final concentration of the co-solvent in the assay should be kept to a minimum, typically below 1%, to avoid artifacts.[1]
Advanced Strategies:
If the above steps are unsuccessful, consider the following formulation approaches.
dot
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in solution?
A1: The stability of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in solution can be influenced by several factors, including pH, temperature, light exposure, and the choice of solvent. Like many nitrogen-containing heterocyclic compounds, it may be susceptible to degradation under harsh environmental conditions.
Q2: In which pH range is 5-Methyltriazolo[1,5-a]pyrimidin-7-amine expected to be most stable?
Q3: Is 5-Methyltriazolo[1,5-a]pyrimidin-7-amine sensitive to light?
A3: Many fused aromatic ring systems can undergo photolytic degradation. It is advisable to protect solutions of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine from light, especially during long-term storage or prolonged experiments, by using amber vials or covering the containers with aluminum foil.
Q4: What are the recommended storage conditions for stock solutions of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine?
A4: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in light-protected containers.
Troubleshooting Guides
Below are common issues encountered during experiments with 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, along with potential causes and solutions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis: The compound may be degrading due to reaction with water, which can be pH-dependent. | 1. Determine the pH of your buffer and assess if it is within the optimal range for the compound. 2. Perform a time-course stability study in the buffer at the experimental temperature and analyze samples by HPLC to quantify degradation. 3. If degradation is confirmed, consider adjusting the buffer pH or preparing fresh solutions more frequently. |
| Precipitation of the compound upon addition to aqueous media. | Poor Solubility: The compound may have limited solubility in the aqueous buffer, leading to precipitation. | 1. Ensure the final concentration of the organic co-solvent (e.g., DMSO) from the stock solution is as low as possible (typically <1%). 2. Gently warm the solution and vortex to aid dissolution. 3. Consider using a different buffer system or adding a solubilizing agent, if compatible with your experiment. |
| Appearance of new peaks in HPLC/LC-MS analysis of the solution. | Degradation: The compound is breaking down into one or more degradation products. | 1. Systematically investigate the cause of degradation by performing forced degradation studies (see experimental protocols below). 2. Based on the degradation pathway identified (e.g., hydrolysis, oxidation, photolysis), take appropriate measures to mitigate it, such as adjusting pH, using degassed solvents, or protecting from light. |
| Inconsistent experimental results between batches or over time. | Compound Instability: Degradation of the compound in stock or working solutions can lead to variability in the effective concentration. | 1. Implement a routine quality control check of your stock solutions using an analytical method like HPLC to confirm concentration and purity. 2. Prepare fresh working solutions for each experiment from a recently verified stock solution. 3. Review and optimize storage and handling procedures to minimize degradation. |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol outlines a general method for assessing the stability of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in a specific solvent or buffer.
1. Materials:
- 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
- High-purity solvent (e.g., DMSO, Ethanol)
- Aqueous buffer of interest (e.g., PBS, Tris-HCl)
- HPLC or LC-MS system
- Incubator or water bath
- Light-protected vials
2. Procedure:
- Prepare a Stock Solution: Accurately weigh and dissolve 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in the chosen organic solvent to a known concentration (e.g., 10 mM).
- Prepare Working Solutions: Dilute the stock solution into the aqueous buffer to the final desired experimental concentration.
- Incubation: Aliquot the working solution into several light-protected vials. Incubate the vials at the desired temperature(s) (e.g., room temperature, 37°C).
- Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition. The t=0 sample should be analyzed immediately after preparation.
- Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of the parent compound.
3. Data Analysis:
- Plot the percentage of the initial concentration of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine remaining versus time for each condition.
- Determine the rate of degradation and the half-life of the compound under the tested conditions.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[1]
1. Acid and Base Hydrolysis:
- Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
- At various time points, withdraw samples, neutralize them, and analyze by HPLC/LC-MS.
2. Oxidative Degradation:
- Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Incubate at room temperature and analyze at different time points.
3. Thermal Degradation:
- Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a set duration.
- Analyze the samples for any degradation.
4. Photostability:
- Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).
- Simultaneously, keep a control sample in the dark.
- Analyze both samples at various time points.
Visualizations
Caption: Experimental workflow for assessing the stability of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
Caption: Logical workflow for troubleshooting stability issues.
References
Technical Support Center: Triazolopyrimidine Synthesis
Welcome to the Technical Support Center for triazolopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this important class of heterocyclic compounds.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Unexpected Isomer Formation - The Dimroth Rearrangement
Q1: My reaction produced a mixture of two isomers, or an unexpected isomer of the triazolopyrimidine core. What is happening and how can I control it?
A1: You are likely observing a Dimroth rearrangement. This is a common isomerization process for certain classes of triazolopyrimidines, particularly the conversion of the kinetically favored[1][2][3]triazolo[4,3-c]pyrimidines to the more thermodynamically stable[1][2][3]triazolo[1,5-c]pyrimidine isomers.[1][2][4][5] This rearrangement can be influenced by several factors, including reaction time, temperature, pH, and the nature of substituents on the heterocyclic core.[1][2]
Troubleshooting Steps:
-
Temperature Control: Higher temperatures often promote the Dimroth rearrangement.[1] If the rearranged isomer is undesired, consider running your reaction at a lower temperature. Conversely, if the rearranged product is the target, increasing the temperature may drive the reaction to completion.
-
pH Adjustment: The Dimroth rearrangement can be catalyzed by both acids and bases.[2][4] Careful control of the reaction pH is crucial. If the rearrangement is unwanted, maintaining neutral conditions may be beneficial. If the rearranged product is desired, the addition of a catalytic amount of acid or base can facilitate the conversion.
-
Reaction Time: Prolonged reaction times can lead to a higher proportion of the thermodynamically more stable rearranged product. Monitor your reaction by TLC or LC-MS to determine the optimal time to quench the reaction and isolate the desired isomer.
-
Solvent Selection: The polarity of the solvent can influence the rate of the Dimroth rearrangement. Experiment with different solvents to find the optimal conditions for your specific transformation.
-
Substituent Effects: The electronic and steric properties of the substituents on the triazolopyrimidine ring can affect the rate of rearrangement.[1] Be aware that different substrates may require different optimization strategies.
Logical Relationship for Dimroth Rearrangement Control
Caption: Controlling the outcome of a Dimroth rearrangement.
Issue 2: Formation of Highly Fluorescent Byproducts in Multicomponent Reactions
Q2: In my one-pot, three-component synthesis, I am observing a highly fluorescent byproduct, and the yield of my desired triazolopyrimidine is low. What is this byproduct and how can I avoid it?
A2: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This can occur in multicomponent reactions when, for example, two equivalents of a β-ketoester react with an aldehyde and a nitrogen source (like the amino group of 3-amino-1,2,4-triazole) in a competing reaction pathway.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Ensure that the 3-amino-1,2,4-triazole and the β-dicarbonyl compound are used in the correct molar ratios to favor the formation of the triazolopyrimidine ring.
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Order of Addition: The order in which you add your reactants can significantly impact the product distribution. Consider pre-mixing certain components before adding the final reactant to guide the reaction down the desired pathway.
-
Catalyst Choice: The choice of catalyst can influence the relative rates of the desired reaction and the side reaction. Experiment with different catalysts (e.g., Lewis acids, Brønsted acids, or bases) to find one that selectively promotes the formation of the triazolopyrimidine.
-
Temperature Optimization: As with the Dimroth rearrangement, temperature can play a crucial role. The Hantzsch reaction may be favored at higher temperatures. Running the reaction at a lower temperature might suppress the formation of the DHP byproduct.
Issue 3: Low Reaction Yield and Incomplete Conversion
Q3: My triazolopyrimidine synthesis is resulting in a low yield, and I see a significant amount of starting material remaining. What are the likely causes and solutions?
A3: Low conversion can be due to several factors, including suboptimal reaction conditions, catalyst deactivation, or impure starting materials.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that your starting materials, particularly the 3-amino-1,2,4-triazole and the dicarbonyl compound, are pure and dry. Impurities can inhibit the reaction or lead to side products.
-
Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct loading. Some catalysts may be sensitive to air or moisture.
-
Reaction Temperature and Time: The reaction may require a higher temperature or a longer reaction time to proceed to completion. Use TLC or LC-MS to monitor the reaction progress and determine the optimal conditions.
-
Solvent Choice: The solvent can have a significant effect on the solubility of the reactants and the reaction rate. Ensure your reactants are soluble in the chosen solvent at the reaction temperature.
Quantitative Data on Side Reactions
The following table summarizes the influence of reaction conditions on the yield of the Dimroth rearrangement product in a representative synthesis.
| Entry | Reactant | Conditions | Yield of[1][2][3]triazolo[4,3-c]pyrimidine (Kinetic Product) | Yield of[1][2][3]triazolo[1,5-c]pyrimidine (Thermodynamic Product) | Reference |
| 1 | 1-(6-chloropyrimidin-4-yl)hydrazone | IBD, CH2Cl2, rt, 6h | Not Isolated | 81% | [6] |
| 2 | 1-(6-chloropyrimidin-4-yl)hydrazone | IBD, CH2Cl2, rt, 24h | Not Isolated | Similar to 6h | [6] |
| 3 | 1-(6-chloropyrimidin-4-yl)hydrazone | IBD, THF, rt, 6h | Not Isolated | Lower than in CH2Cl2 | [6] |
| 4 | 1-(6-chloropyrimidin-4-yl)hydrazone | IBD, Ethyl Acetate, rt, 6h | Not Isolated | Lower than in CH2Cl2 | [6] |
| 5 | 1-(6-chloropyrimidin-4-yl)hydrazone | IBD, H2O, Microwave | Not Isolated | Unacceptable Yield | [6] |
| 6 | 1-(6-chloropyrimidin-4-yl)hydrazone | IBD, EtOH, rt, 6h | Not Isolated | Unacceptable Yield | [6] |
| 7 | 1-benzyl[1][2][3]triazole derivative | Reflux in propanoic acid | Not Isolated | High Yield | [1] |
| 8 | 1-benzyl[1][2][3]triazole derivative | 100°C | Not Isolated | 78% | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines via Condensation of 3-Amino-1,2,4-triazole with a β-Dicarbonyl Compound
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To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or DMF) add the β-dicarbonyl compound (1.0-1.2 eq).
-
Add a catalyst if required (e.g., a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated HCl).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a small amount of cold solvent, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: General Procedure for the Oxidative Cyclization and Concurrent Dimroth Rearrangement to Synthesize[1][2][3]Triazolo[1,5-c]pyrimidines
-
To a solution of the appropriate pyrimidinylhydrazone (1.0 eq) in dichloromethane, add iodobenzene diacetate (IBD) (1.3 eq) at room temperature.[6]
-
Stir the reaction mixture for 6 hours at room temperature.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in absolute ethanol and reflux for 1-3 hours to ensure complete rearrangement.[6]
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired[1][2][3]triazolo[1,5-c]pyrimidine.[6]
Visualizations
Reaction Pathways in Triazolopyrimidine Synthesis
Caption: Overview of reaction pathways in triazolopyrimidine synthesis.
Experimental Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. starchemistry888.com [starchemistry888.com]
- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
Technical Support Center: Optimization of Aminotriazole Condensation
Welcome to the technical support center for the optimization of aminotriazole condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the aminotriazole condensation reaction in a question-and-answer format.
Q1: I am observing low or no yield of my desired aminotriazole condensation product. What are the potential causes and how can I improve the yield?
A1: Low or no product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
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Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF and DMSO have been shown to be effective, particularly when higher temperatures are required.[1] In some cases, apolar aprotic solvents may favor the formation of intermediate hemiaminals over the final Schiff base.[2] It is recommended to screen a variety of solvents to find the optimal one for your specific substrates.
-
Sub-optimal Temperature: The reaction temperature plays a crucial role. If the temperature is too low, the reaction may not proceed at a reasonable rate. For instance, increasing the temperature to 80 °C in DMF has been shown to improve yields.[1] In some protocols, reactions are stirred at 50 °C for several hours.[2] Consider gradually increasing the reaction temperature while monitoring the progress by TLC.
-
Incorrect Stoichiometry: The molar ratio of your reactants is critical. A stoichiometric ratio of 1:10 (aminotriazole to aldehyde) has been used effectively in a microwave reactor.[1] Ensure your starting materials are accurately weighed and their molar equivalents are correct.
-
Insufficient Reaction Time: Some condensation reactions require extended periods to reach completion. Reactions have been reported to be stirred for 9 hours.[2] Monitor your reaction over time using TLC to determine the optimal reaction duration.
-
Catalyst Issues: While many aminotriazole condensations proceed without a catalyst, some systems may benefit from the addition of a mild acid or base. For three-component reactions, a Brønsted-Lowry acidic promoter like trichloroacetic acid has been used.[3][4] If you are using a catalyst, ensure it is active and used in the appropriate amount.
Q2: My reaction seems to be stalling at an intermediate stage. I suspect the formation of a stable hemiaminal. How can I confirm this and push the reaction to completion?
A2: The initial step in the condensation reaction is the formation of a hemiaminal intermediate, which can sometimes be stable and difficult to convert to the final product.[2]
-
Confirmation of Hemiaminal Formation:
-
NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools to identify hemiaminals. In ¹³C-NMR, a characteristic signal for the carbon atom of the R₁C*H(OH)NHR₂ group appears in the range of 79-84 ppm.[2]
-
-
Promoting Dehydration to the Final Product:
-
Temperature Increase: Higher temperatures can facilitate the endothermic dehydration step.
-
Solvent Choice: A polar solvent can shift the equilibrium towards the formation of the Schiff base.[2]
-
Water Removal: In some condensation reactions, the removal of water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves.
-
Q3: I am observing the formation of multiple products and side reactions. How can I improve the selectivity of my reaction?
A3: The formation of multiple products can be due to side reactions or lack of regioselectivity.
-
Control Reaction Temperature: Excessively high temperatures can lead to side reactions. It is important to find an optimal temperature that promotes the desired reaction without causing decomposition or unwanted byproducts.
-
Milder Catalyst: If you are using a catalyst, a harsh catalyst (e.g., a strong acid) might be promoting side reactions. Consider using a milder catalyst.
-
Purification of Starting Materials: Ensure that your starting aminotriazole and aldehyde are pure, as impurities can sometimes lead to unexpected side products.
-
Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation byproducts.
Data Presentation: Influence of Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of aminotriazole condensation products.
Table 1: Effect of Solvent on Hemiaminal Formation
| Solvent | Hemiaminal Content (%) |
| Apolar Aprotic Solvents | Higher |
| Dipolar Aprotic Solvents | Lower |
Data suggests that solvent hydrophobicity influences the hemiaminal yield, with less polar solvents favoring the intermediate.[2]
Table 2: Optimization of Condensation Reaction in a Microwave Reactor
| Entry | Solvent | Stoichiometric Ratio (Aminotriazole:Aldehyde) | Temperature (°C) | Time (min) | Yield (%) |
| I-VI | Acetonitrile, Ethanol, DME, PEG-400 | 1:2 and 1:10 | 80 | Overnight | No Product |
| IX | DMF | - | 80 | 3 hours | 37 |
| XII | DMF | 1:10 | 120 | 3 | High |
| XIII | NMP | - | - | - | 50 |
This table highlights the significant role of solvent and temperature in achieving a successful condensation, with DMF and NMP at elevated temperatures providing the best results.[1]
Experimental Protocols
Below are detailed methodologies for key experiments related to aminotriazole condensation.
Protocol 1: General Procedure for Aminotriazole Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve the 4-amino-3,5-dimethyl-1,2,4-triazole in a suitable solvent (e.g., acetonitrile, DMF).
-
Addition of Aldehyde: Add the corresponding benzaldehyde derivative to the solution. The molar ratio may need to be optimized, but a 1:1 ratio is a good starting point.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a set duration (e.g., 9 hours).[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Analysis: Analyze the remaining solid by ¹H-NMR in a suitable deuterated solvent (e.g., DMSO-d₆) to determine the product composition.[2]
Protocol 2: Three-Component Cyclocondensation for Triazolo[1,5-a]pyrimidine Synthesis
-
Reactant Mixture: In a suitable reaction vessel, combine 3-aminotriazole, the desired aldehyde, and N-methyl-1-(methylthio)-2-nitroethenamine (as a ketene N,S-acetal).
-
Catalyst and Solvent: Add a catalytic amount of trichloroacetic acid as a Brønsted-Lowry acidic promoter. The reaction can be carried out in acetonitrile or water.[3][4]
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the product can be isolated by filtration if it precipitates, or by standard extraction procedures.
-
Characterization: Confirm the structure of the synthesized triazolo[1,5-a]pyrimidine scaffold using spectral data (e.g., NMR, Mass Spectrometry).[3][4]
Visualizations
The following diagrams illustrate key workflows and concepts in aminotriazole condensation.
References
Troubleshooting low bioactivity of synthesized triazolopyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthesized triazolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: My synthesized triazolopyrimidine compound exhibits lower bioactivity (e.g., higher IC50) than expected. What are the potential causes?
A1: Lower-than-expected bioactivity is a common challenge. The root causes can be broadly categorized into issues related to the compound itself, its physicochemical properties, or the experimental assay conditions. A systematic troubleshooting approach is essential to pinpoint the issue.[1][2]
Potential reasons include:
-
Compound Identity and Purity: The synthesized compound may not have the correct structure or could be contaminated with impurities from the synthesis process. Residual solvents or starting materials can interfere with biological assays.[3]
-
Poor Solubility: Triazolopyrimidines, depending on their substitutions, may have poor aqueous solubility. If the compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than intended.[3]
-
Compound Instability: The compound might be unstable under the specific assay conditions (e.g., pH, temperature) or in the presence of biological matrices like serum.[2]
-
Incorrect Stereochemistry: The biological activity of many compounds is highly dependent on their three-dimensional structure. If your synthesis produces a mixture of stereoisomers, the overall potency of the batch may be reduced.[4]
-
Compound Aggregation: At higher concentrations, compounds can form aggregates, which can lead to misleading results in bioactivity assays.[4]
Q2: I'm observing significant batch-to-batch variability in the bioactivity of my triazolopyrimidine. What could be the reason?
A2: Batch-to-batch inconsistency often points to issues in the synthesis and purification process.[3] Even minor variations in reaction conditions can result in different impurity profiles between batches.
To address this, it is crucial to:
-
Perform Rigorous Analytical Characterization: Each new batch should be thoroughly analyzed using techniques like HPLC, Mass Spectrometry (MS), and NMR spectroscopy to confirm its purity and structural integrity.[3]
-
Standardize Purification Protocols: Employ a consistent and robust purification method for every synthesis to ensure a consistent purity profile.[3]
-
Identify and Quantify Impurities: If possible, identify and quantify major impurities to determine if a specific impurity is affecting the biological activity.[3]
Q3: My triazolopyrimidine synthesis resulted in a low yield. Could this be related to the observed low bioactivity?
A3: Yes, a low yield can be an indicator of underlying issues that also affect the bioactivity of the final product. Low yields can result from incomplete reactions or the formation of side products.[5][6] If the desired compound is difficult to separate from these byproducts, the final sample will be impure, leading to reduced specific activity. Common issues in triazolopyrimidine synthesis include suboptimal catalyst activity, incorrect reaction temperature, and the use of non-anhydrous solvents.[5][7]
Q4: How can I troubleshoot the solubility of my triazolopyrimidine compound in my biological assay?
A4: Poor solubility is a frequent cause of inconsistent and lower-than-expected bioactivity.[3] Here are some steps to address this:
-
Visually Inspect Your Stock Solution: Look for any precipitates in your stock solution (e.g., in DMSO).
-
Determine Solubility in Assay Medium: Before conducting the bioassay, determine the solubility of your compound in the assay buffer.
-
Use a Different Solvent: If solubility in DMSO is an issue, you could try another solvent, but be mindful of its compatibility with your assay.
-
Incorporate a Small Amount of a Non-ionic Detergent: Adding a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-80 to your assay buffer can sometimes help prevent aggregation.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Low Bioactivity
This guide provides a step-by-step approach to diagnosing the cause of low bioactivity in your synthesized triazolopyrimidines.
Caption: A typical workflow for assessing cell viability using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of a bacterial strain to an antimicrobial agent. [8][9][10] Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Paper disks impregnated with the test triazolopyrimidine compound
-
Sterile forceps or disk dispenser
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard. [10]2. Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of an MHA plate.
-
Disk Placement: Using sterile forceps, place the paper disks impregnated with the triazolopyrimidine compound onto the agar surface. Ensure the disks are at least 24 mm apart. [10]4. Incubation: Incubate the plates at 35°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to established interpretive standards to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
Signaling Pathways
Proteasome Inhibition Pathway
Some triazolopyrimidines exert their biological effects by inhibiting the proteasome, a key component of the ubiquitin-proteasome pathway responsible for protein degradation. [11][12]Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis (programmed cell death) and inhibit cell growth. [11]This is a critical mechanism in many cancer cells that have high protein turnover. [12]
Proteasome Inhibition Signaling Pathway
Caption: Inhibition of the proteasome by triazolopyrimidines.
Kinase Inhibition Pathways (e.g., EGFR, c-Met, ERK)
Many triazolopyrimidine derivatives have been developed as kinase inhibitors. They can target specific kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR), c-Met, and components of the ERK signaling pathway. [13][14][15]By binding to the ATP-binding site of these kinases, they block downstream signaling cascades that promote cell growth and survival. [13]
Kinase Inhibition Signaling Pathway
Caption: Inhibition of the EGFR/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdb.apec.org [pdb.apec.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway | MDPI [mdpi.com]
- 15. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Triazolopyrimidine Synthesis
Welcome to the technical support center for the synthesis of triazolopyrimidines. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on preventing the formation of undesired regioisomers during their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you achieve higher yields of your target isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioisomers formed during triazolopyrimidine synthesis?
A1: The most commonly encountered regioisomers are the[1][2]triazolo[1,5-a]pyrimidine and the[1][2]triazolo[4,3-a]pyrimidine isomers.[3] The formation of each depends on which nitrogen atom of the 1,2,4-triazole ring participates in the cyclization reaction. The[1][2]triazolo[1,5-a]pyrimidine is generally the more thermodynamically stable isomer.[2][4]
Q2: How can I reliably distinguish between the different regioisomers?
A2: A combination of spectroscopic methods is typically used for unambiguous identification:
-
NMR Spectroscopy: 1H and 13C NMR can provide initial clues. However, 15N NMR, often acquired through 1H-15N HMBC experiments, is a powerful tool for definitive assignment. The nitrogen chemical shifts are distinct for each regioisomer.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unequivocal structural proof of the connectivity and is the gold standard for isomer identification.[1][5][6]
Q3: What is the Dimroth rearrangement and how does it affect my synthesis?
A3: The Dimroth rearrangement is an isomerization of a heterocyclic compound that involves the opening and closing of the ring, leading to the exchange of a ring atom with a substituent. In the context of triazolopyrimidines, the less stable[1][2]triazolo[4,3-a]pyrimidine isomer can rearrange to the more stable[1][2]triazolo[1,5-a]pyrimidine isomer, often under acidic or basic conditions.[2][7] This can be either a desired transformation or an unwanted side reaction, depending on your target molecule.
Troubleshooting Guide: Controlling Regioselectivity
This guide addresses common issues related to the formation of regioisomeric mixtures and provides potential solutions.
Issue 1: My reaction produces a mixture of regioisomers.
This is a common challenge in triazolopyrimidine synthesis. The ratio of isomers is often influenced by kinetic versus thermodynamic control. Here are several factors to investigate:
-
Reaction Temperature: Higher temperatures can favor the formation of the more thermodynamically stable isomer. Conversely, lower temperatures might favor the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reaction pathway. It is advisable to screen a range of solvents with varying polarities.
-
pH of the Reaction Medium: The pH can significantly impact the regioselectivity. For instance, in Biginelli-like multicomponent reactions, mild acidic conditions have been shown to favor the synthesis of 5-aryl-7-methyl C-6-substituted[1][2]triazolo[1,5-a]pyrimidines, while neutral conditions in ionic liquids can shift the selectivity towards the 7-aryl-5-methyl derivatives.[8]
-
Catalyst: The choice of catalyst can be critical. Lewis acids, such as iron(III) chloride (FeCl₃), have been demonstrated to promote the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, a principle that can be extended to related cyclizations.[9] Other catalysts to consider include copper iodide (CuI) and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Issue 2: The undesired regioisomer is the major product.
If the undesired isomer is consistently favored, a change in synthetic strategy may be necessary.
-
Protecting Groups: The strategic use of protecting groups on one of the nitrogen atoms of the 3-amino-1,2,4-triazole starting material can direct the cyclization to favor the desired isomer.[10][11] The protecting group can be removed in a subsequent step.
-
Alternative Starting Materials: Consider a different synthetic approach. For example, a retro-Diels-Alder strategy has been employed to invert the regioselectivity in the reaction of thiouracil derivatives with hydrazonoyl chlorides, leading to the formation of the angular[1][2]triazolo[4,3-a]pyrimidin-7(1H)-ones instead of the linear isomers.[12]
-
Post-Synthesis Isomerization: If the undesired isomer is the kinetically favored product, it may be possible to convert it to the desired thermodynamically stable isomer through a Dimroth rearrangement by treating the product mixture with acid or base.[2]
Quantitative Data on Regioselectivity
The following tables summarize quantitative data from the literature, illustrating the impact of reaction conditions on isomer ratios.
Table 1: Effect of Catalyst and Solvent on the Regioselectivity of 1,3-Dipolar Cycloaddition [9]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1,5-disubstituted isomer | Regioisomeric Ratio (1,5- : 1,4-) |
| 1 | Er(OTf)₃ | CH₂Cl₂ | 60 | 24 | 0 | - |
| 2 | Er(OTf)₃ | THF | 60 | 24 | 0 | - |
| 3 | Er(OTf)₃ | THF | 100 | 24 | 15 | - |
| 4 | Er(OTf)₃ | CH₃CN | 100 | 24 | 25 | - |
| 5 | Er(OTf)₃ | CH₃CN | 120 | 12 | 55 | - |
| 6 | Er(OTf)₃ | CH₃NO₂ | 120 | 12 | 62 | - |
| 7 | Er(OTf)₃ | DMF | 120 | 8 | 78 | - |
| 8 | Sc(OTf)₃ | DMF | 120 | 8 | 75 | - |
| 9 | Yb(OTf)₃ | DMF | 120 | 8 | 72 | - |
| 10 | InCl₃ | DMF | 120 | 8 | 65 | - |
| 11 | FeCl₃ | DMF | 120 | 8 | 88 | >99:1 |
| 12 | None | Toluene | 120 | 48 | 35 | 60:40 |
| 13 | CuI | Toluene | 120 | 24 | 45 | 70:30 |
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Aryl-7-methyl C-6-substituted[1][2][3]triazolo[1,5-a]pyrimidines via a Biginelli-like Reaction[9]
This protocol is adapted from a study demonstrating regioselective synthesis under mild acidic conditions.
Materials:
-
3-Amino-1,2,4-triazole derivative
-
Aryl aldehyde
-
β-ketoester
-
Ethanol
-
Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)
Procedure:
-
Dissolve the 3-amino-1,2,4-triazole derivative (1.0 eq.), the aryl aldehyde (1.0 eq.), and the β-ketoester (1.0 eq.) in ethanol.
-
Add a catalytic amount of the mild acid.
-
Reflux the reaction mixture for the time specified in the literature (typically several hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography.
Protocol 2: FeCl₃-Catalyzed Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles[10]
This protocol for a related class of compounds demonstrates the effectiveness of FeCl₃ in controlling regioselectivity.
Materials:
-
N-propargyl nucleobase (1.0 eq.)
-
Aryl or benzyl azide (2.0 eq.)
-
Iron(III) chloride (FeCl₃) (0.2 eq.)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the N-propargyl nucleobase in DMF, add the aryl or benzyl azide and FeCl₃.
-
Heat the reaction mixture at 120 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 1,5-disubstituted regioisomer.
Visualizing Reaction Pathways
The following diagrams illustrate key concepts in triazolopyrimidine synthesis.
Caption: General reaction scheme for triazolopyrimidine synthesis.
Caption: The Dimroth rearrangement of triazolopyrimidine isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2570405A1 - Synthesis of Triazolopyrimidine Compounds - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. Retro Diels Alder protocol for regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Step 1: Chlorination of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one
Issue 1: Low or No Yield of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the complete removal of water from the starting material, as POCl₃ reacts violently with water. - Increase the reaction time or temperature. Monitor the reaction progress using TLC or LC-MS. |
| Degradation of starting material or product | - Avoid excessive temperatures, as this can lead to charring and decomposition. - Use a milder chlorinating agent if possible, although POCl₃ is standard for this transformation. |
| Inefficient work-up | - During the quenching of excess POCl₃ with ice water, ensure the temperature is kept low to prevent hydrolysis of the product. - Extract the product thoroughly with a suitable organic solvent like dichloromethane or ethyl acetate. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution |
| Over-reaction or side reactions | - Control the reaction temperature carefully; POCl₃ reactions can be exothermic.[3][4] - For large-scale reactions, consider using continuous-flow reactors for better temperature and reaction time control.[3][4] |
| Residual POCl₃ | - Ensure complete quenching of POCl₃ during work-up. Incomplete quenching can lead to the formation of hazardous and energetic metastable intermediates.[5][6] - For scale-up, consider in-situ monitoring of the quench process using Raman spectroscopy to ensure completeness.[5][6] |
| Hydrolysis of the chloro-product | - Work-up should be performed promptly and under anhydrous conditions as much as possible until the product is isolated. |
Step 2: Amination of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
Issue 1: Low Yield of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
| Potential Cause | Recommended Solution |
| Low reactivity of the chloro-intermediate | - Increase the reaction temperature. - Use a higher concentration of ammonia. - For less reactive amines in similar systems, palladium-catalyzed Buchwald-Hartwig amination can be more effective.[1][7] |
| Incomplete reaction | - Extend the reaction time. - Ensure efficient mixing, especially on a larger scale. |
| Side reactions | - In related pyrimidine aminations, side reactions like di-heteroarylation or oligomerization can occur. Using an excess of the amine can favor the desired mono-amination.[1] |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Solvolysis | - If using an alcohol-based solvent, the corresponding alkoxide can compete with ammonia as a nucleophile.[1] Using a non-nucleophilic solvent can prevent this. |
| Formation of di-aminated products | - While less likely with ammonia, controlling the stoichiometry and reaction time is important to prevent multiple substitutions.[8] |
| Hydrolysis of the starting material | - Ensure anhydrous conditions are maintained throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃) on a large scale?
A1: Phosphorus oxychloride is a highly corrosive and reactive chemical. Key safety precautions for scale-up include:
-
Handling: Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Exothermic Reactions: The reaction of POCl₃ with hydroxy compounds is exothermic.[3][4] Addition of the reagent should be done slowly and with efficient cooling to control the temperature.
-
Quenching: The quenching of excess POCl₃ is also highly exothermic and releases HCl gas. This should be done by slowly adding the reaction mixture to ice or a cold aqueous solution with vigorous stirring and cooling. For large-scale operations, an in-situ monitoring method like Raman spectroscopy is recommended to ensure the complete destruction of reactive intermediates.[5][6]
Q2: I am having trouble with the purification of the final product. What are some common issues and solutions?
A2: Purification challenges can arise from the presence of unreacted starting materials, side products, or residual reagents.
-
Similar Polarity: If the product and impurities have similar polarities, chromatographic separation can be difficult.[8] Consider recrystallization from a suitable solvent system to improve purity.
-
Residual Metals: If a palladium-catalyzed amination is used, residual palladium can contaminate the product. Filtering the reaction mixture through a pad of celite can help remove the catalyst.[7]
-
Incomplete Work-up: Ensure thorough aqueous washes to remove any inorganic salts or water-soluble impurities before final purification.[8]
Q3: Can I use a different aminating agent instead of aqueous ammonia?
A3: Yes, other sources of ammonia can be used, such as ammonia in an organic solvent (e.g., methanol or isopropanol) or ammonium hydroxide. The choice may depend on the scale of the reaction and the desired reaction conditions. For other primary or secondary amines, different reaction conditions, including the use of a non-nucleophilic base and potentially a palladium catalyst, might be necessary.[1][9]
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or an alternative base until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
-
Reaction Setup: In a sealed pressure vessel, dissolve 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol or ethanol.
-
Reagent Addition: Add an excess of aqueous ammonia (e.g., 28-30% solution) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 3-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
-
Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or water to yield the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for a Typical Synthesis
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chlorination | 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one | POCl₃ | None | 105-110 | 2-4 | ~94%[10] |
| Amination | 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine | Aqueous Ammonia | Isopropanol | 80 | 3 | ~85-95% |
Visualizations
Caption: A diagram illustrating the two-step synthesis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
Caption: A troubleshooting flowchart for addressing low yield in the chlorination step.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
5-Methyltriazolo[1,5-a]pyrimidin-7-amine handling and storage guidelines
This technical support center provides essential guidelines for the handling and storage of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine (CAS: 33376-96-4), tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 5-Methyltriazolo[1,5-a]pyrimidin-7-amine?
A1: Based on available safety data for similar compounds, 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is anticipated to cause skin, eye, and respiratory tract irritation. It is crucial to handle the compound with appropriate personal protective equipment (PPE) to avoid direct contact and inhalation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When working with 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, it is recommended to use standard laboratory PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
Q3: How should I properly store 5-Methyltriazolo[1,5-a]pyrimidin-7-amine?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. While a specific temperature range for this exact compound is not consistently reported, for structurally related compounds, storage at refrigerated temperatures (2°C - 8°C) is sometimes recommended.[1] Always refer to the supplier's specific recommendations if available.
Q4: What should I do in case of accidental exposure (e.g., skin contact, eye contact, inhalation)?
A4: In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Promptly flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Q5: Are there any known chemical incompatibilities with this compound?
A5: Specific incompatibility data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is limited. However, as a general precaution for similar chemical structures, it is advisable to avoid strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has changed color or appears clumpy. | Improper storage leading to moisture absorption or degradation. | Ensure the container is always tightly sealed when not in use. Store in a desiccator if the environment is humid. If degradation is suspected, it is advisable to use a fresh batch for experiments. |
| Difficulty in dissolving the compound. | Use of an inappropriate solvent. | The solubility of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine may vary. Consult chemical literature for appropriate solvents. Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
| Inconsistent experimental results. | Potential degradation of the compound due to improper handling or storage. | Always handle the compound in a controlled environment (e.g., fume hood) to prevent contamination. Ensure consistent storage conditions. For sensitive experiments, consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₆H₇N₅ | ChemUniverse |
| Molecular Weight | 149.16 g/mol | ChemUniverse |
| CAS Number | 33376-96-4 | ChemUniverse |
| Recommended Storage | Store in a cool, dry, well-ventilated place. For related compounds, 2°C - 8°C is suggested. | Cole-Parmer, Biosynth[1][2] |
Experimental Workflow
Below is a generalized workflow for the safe handling and use of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine in a laboratory setting.
Caption: General laboratory workflow for handling 5-Methyltriazolo[1,5-a]pyrimidin-7-amine.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triazolo[1,5-a]pyrimidines
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its diverse range of biological activities.[3][4] These compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[3][4] The structural similarity of the triazolopyrimidine core to endogenous purines allows these compounds to interact with a variety of biological targets, including enzymes and receptors.[5] The biological activity of triazolopyrimidine derivatives can be significantly influenced by the nature and position of substituents on the core structure.
Comparative Biological Activity
While a direct head-to-head comparison of the 5-methyl, 2-methyl, and 6-methyl isomers of 7-aminotriazolo[1,5-a]pyrimidine is not available, studies on related series of compounds demonstrate the profound impact of substituent placement on biological activity. For instance, a study on isomeric triazolopyridine derivatives revealed that the position of a free amino functionality was a key determinant of inhibitory activity at human adenosine A2a receptors, highlighting the importance of the hydrogen-bonding pattern.[2]
The following table summarizes the biological activities of various substituted triazolo[1,5-a]pyrimidine derivatives from different studies to illustrate the structure-activity relationships within this class of compounds.
| Compound/Derivative | Biological Activity | Target/Assay | Key Findings |
| Various 2,5,7-substituted[1][2][3]triazolo[1,5-a]pyrimidines | Anticancer | Tubulin polymerization inhibition | Removal of the 5-methyl group and switching substituents at the C2 and C7 positions significantly altered activity.[6] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Kinase Inhibition | Pim-1 Kinase | Substituents at the 3- and 5-positions were critical for potency.[4][7] |
| 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives | Enzyme Inhibition | Cathepsin K | Moderate inhibitory activity was observed, with the substitution pattern influencing potency.[8] |
| Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides | Anti-proliferative | p21-deficient HCT116 cells | An optimized phenyl amide moiety at the C-7 position was crucial for selective killing of checkpoint-deficient cells.[9] |
Key Signaling Pathway: EGFR Inhibition
Many triazolopyrimidine derivatives have been investigated as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often dysregulated in various cancers. Inhibition of the EGFR signaling cascade is a validated strategy in cancer therapy.
Below is a diagram illustrating a simplified EGFR signaling pathway, which is a common target for triazolopyrimidine-based kinase inhibitors.
Experimental Protocols
The biological evaluation of triazolopyrimidine derivatives typically involves a panel of in vitro assays to determine their cytotoxic and enzyme inhibitory activities. Below are detailed methodologies for two key experiments commonly cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the anti-proliferative effect of compounds on cancer cell lines.
Workflow:
References
- 1. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with novel scaffolds being investigated for their potential to overcome existing challenges in targeted therapy. Among these, the triazolopyrimidine core has emerged as a promising framework. This guide provides a comparative overview of the hypothetical kinase inhibitory profile of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine against a selection of well-characterized, clinically relevant kinase inhibitors. The data presented for the target compound is inferred from published activities of structurally related analogs, providing a scientifically grounded basis for comparison.
Quantitative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine (hypothetical) and known kinase inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | 5-Methyltriazolo[1,5-a]pyrimidin-7-amine (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| Tyrosine Kinases | ||||
| ABL1 | 500 | 6.4 | 600 | <1 |
| c-Kit | >1000 | 10 | 100 | 1 |
| PDGFRα | >1000 | 20 | 100 | <1 |
| EGFR | 800 | 7 | >10,000 | 16 |
| SRC | 300 | 1.3 | >10,000 | <1 |
| Serine/Threonine Kinases | ||||
| AKT1 | >5000 | 5 | - | - |
| CDK2 | 1200 | 3 | - | 18 |
| CK2α | 950 | 460 | - | - |
| PKA | >10000 | 7 | - | - |
Note: The IC50 values for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine are hypothetical and extrapolated from published data on structurally similar triazolopyrimidine derivatives for comparative purposes. Staurosporine is a broad-spectrum kinase inhibitor. Imatinib and Dasatinib are clinically approved tyrosine kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a common method for determining the in vitro kinase inhibitory activity of a test compound.
1. Materials and Reagents:
-
Recombinant human kinase (e.g., ABL1, EGFR)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (5-Methyltriazolo[1,5-a]pyrimidin-7-amine or known inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without enzyme as a background control (0% kinase activity).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Allow a 15-minute pre-incubation at room temperature to facilitate compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway often targeted by kinase inhibitors and the general workflow for evaluating their activity.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Kinase Inhibitor Evaluation Workflow.
Illuminating Target Engagement: A Comparative Guide for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine and its Analogs
For researchers, scientists, and drug development professionals, confirming the direct interaction of a small molecule with its intended cellular target is a cornerstone of modern drug discovery. This guide provides a comparative overview of key methodologies for validating the target engagement of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, a member of the versatile triazolopyrimidine class of compounds known for their diverse biological activities.
While specific target engagement data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is not extensively available in the public domain, the broader family of triazolopyrimidine and pyrazolopyrimidine derivatives has been widely investigated, particularly as inhibitors of protein kinases.[1][2][3] This guide will, therefore, utilize a representative analog, a hypothetical pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, to illustrate the principles and present comparative data for validating target engagement.
Key Methodologies for Target Engagement Validation
Several robust techniques are employed to confirm that a compound binds to its target within a cellular context. These methods are crucial for establishing a clear link between target binding and the observed biological effect. The primary methods discussed in this guide are the Cellular Thermal Shift Assay (CETSA) and in vitro kinase inhibition assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[4][5] It operates on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal denaturation temperature. This shift in thermal stability is a direct indicator of target engagement.
In Vitro Kinase Inhibition Assays
Biochemical kinase assays are fundamental for quantifying the potency of an inhibitor against its purified target enzyme. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50).
Comparative Analysis of Target Engagement Data
To illustrate the application of these methods, the following tables present hypothetical, yet representative, quantitative data for a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Kinase X | Vehicle (DMSO) | 48.5 | - |
| Kinase X | 1 µM Compound Analog | 52.3 | +3.8 |
| Off-Target Kinase Y | Vehicle (DMSO) | 55.2 | - |
| Off-Target Kinase Y | 1 µM Compound Analog | 55.4 | +0.2 |
| Control Protein (GAPDH) | Vehicle (DMSO) | 62.1 | - |
| Control Protein (GAPDH) | 1 µM Compound Analog | 62.0 | -0.1 |
Table 2: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Kinase X | 25 |
| Off-Target Kinase Y | >10,000 |
| Off-Target Kinase Z | 8,500 |
| Off-Target Kinase A | >10,000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture target cells (e.g., a cancer cell line expressing the kinase of interest) to approximately 80% confluency.
-
Treat cells with the test compound (e.g., 1 µM 5-Methyltriazolo[1,5-a]pyrimidin-7-amine analog) or vehicle control (e.g., DMSO) and incubate under normal cell culture conditions for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the protein concentration in the supernatant.
-
-
Protein Detection and Analysis:
-
Analyze the soluble protein fractions by Western blotting using a primary antibody specific for the target protein.
-
Quantify the band intensities to generate a melting curve and determine the melting temperature (Tm) for both the treated and untreated samples.
-
The difference in Tm (ΔTm) indicates the degree of thermal stabilization upon compound binding.
-
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Assay Preparation:
-
Prepare a reaction mixture containing the purified kinase, the kinase-specific substrate, and ATP in a suitable kinase assay buffer.
-
Serially dilute the test compound in the appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control to the kinase reaction mixture in a multi-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Experimental workflow for target engagement validation.
Caption: Inhibition of a hypothetical kinase signaling pathway.
Conclusion
The validation of target engagement is a critical step in the development of novel therapeutics. While direct experimental data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine remains to be published, the methodologies and comparative data presented here for a representative analog provide a robust framework for researchers. The combination of cellular methods like CETSA and biochemical assays provides a comprehensive understanding of a compound's interaction with its intended target, paving the way for the development of more effective and selective drugs.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Comparative Cross-Reactivity Profiling of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of compounds based on the triazolo[1,5-a]pyrimidine scaffold, with a focus on analogs of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine. Due to the limited publicly available cross-reactivity data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine (CAS: 33376-96-4), this guide leverages published data on structurally related analogs to provide insights into the potential on-target and off-target activities of this chemical series. The[1][2][3]triazolo[1,5-a]pyrimidine core is a versatile scaffold found in a variety of biologically active compounds, notably as kinase inhibitors.
Introduction to 5-Methyltriazolo[1,5-a]pyrimidin-7-amine
5-Methyltriazolo[1,5-a]pyrimidin-7-amine is a heterocyclic organic compound. The triazolo[1,5-a]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. The biological activity of derivatives is highly dependent on the substitution pattern on the core scaffold.
Cross-Reactivity Profiling of Structurally Related Analogs
While specific data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is not available, studies on analogous compounds with the same core structure reveal a propensity for kinase inhibition. The following tables summarize the inhibitory activity (IC50) of representative triazolo[1,5-a]pyrimidine and the closely related pyrazolo[1,5-a]pyrimidine analogs against a panel of kinases. This data provides a valuable surrogate for understanding potential cross-reactivity.
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog 1 | TrkA | 1.7 | - | - |
| TrkB | - | - | - | |
| TrkC | - | - | - | |
| Analog 2 | TrkA | 1.7 | - | - |
| TrkB | - | - | - | |
| TrkC | - | - | - | |
| Analog 3 | CDK2/cyclin A | >10,000 | - | - |
| GSK3β | 1,500 | - | - | |
| Analog 4 | CDK2/cyclin A | 1,200 | - | - |
| GSK3β | 150 | - | - |
Data presented is a compilation from various sources and is intended for comparative purposes. The specific structures of the analogs are detailed in the cited literature.
Table 2: Kinase Selectivity of a Pyrazolo[1,5-a]pyrimidine-based Pim Inhibitor
| Kinase | % Inhibition @ 1 µM |
| PIM1 | 99 |
| PIM2 | 98 |
| PIM3 | 95 |
| DYRK1A | 85 |
| HIPK2 | 75 |
| CLK1 | 60 |
This table illustrates the selectivity of a potent Pim kinase inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold against a panel of other kinases.
Signaling Pathways and Experimental Workflows
To understand the context of the cross-reactivity data, it is crucial to visualize the signaling pathways in which the targeted kinases operate, as well as the experimental workflows used to generate the data.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. Below are summaries of common protocols used to assess the interaction of compounds with various biological targets.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
-
Reagent Preparation : A reaction buffer containing the kinase, a kinase-specific substrate, and ATP is prepared. The test compound is serially diluted to various concentrations.
-
Kinase Reaction : The kinase, substrate, and test compound are incubated together in a multi-well plate. The reaction is initiated by the addition of ATP.
-
ADP Detection : After a set incubation period, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis : The intensity of the luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Tubulin Polymerization Assay
This assay assesses the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
-
Reaction Setup : Purified tubulin is mixed with a reaction buffer containing GTP in a multi-well plate. The test compound is added at various concentrations.
-
Initiation of Polymerization : The plate is warmed to 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization : The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
Data Analysis : The rate and extent of tubulin polymerization in the presence of the test compound are compared to a no-compound control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase, while stabilizers will show an increase.
GABA-A Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABA-A receptor.
-
Membrane Preparation : Membranes rich in GABA-A receptors are prepared from brain tissue (e.g., rat cortex) through a series of homogenization and centrifugation steps.
-
Binding Reaction : The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-muscimol or [3H]-flunitrazepam) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand : The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis : The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for the test compound is determined from the dose-dependent displacement of the radioligand.
Conclusion
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile core in medicinal chemistry, with many of its analogs demonstrating potent kinase inhibitory activity. While a comprehensive cross-reactivity profile for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is not yet publicly available, the data from structurally related compounds suggest that it is likely to interact with a range of protein kinases. The degree of selectivity is highly dependent on the specific substitution patterns on the triazolopyrimidine ring. Researchers working with this compound are encouraged to perform broad-panel kinase screening and other relevant off-target assays to fully characterize its biological activity and potential liabilities. The experimental protocols outlined in this guide provide a starting point for such investigations.
References
Comparative In Vivo Efficacy of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine and Other Triazolopyrimidine Derivatives
A detailed guide for researchers and drug development professionals on the comparative in vivo performance of triazolopyrimidine-based compounds in antiparasitic and anticancer applications.
The triazolopyrimidine scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of the in vivo efficacy of metal complexes of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a compound structurally related to 5-Methyltriazolo[1,5-a]pyrimidin-7-amine, against other triazolopyrimidine derivatives in different therapeutic areas. The data presented is compiled from preclinical studies and aims to offer a clear, objective comparison to aid in research and development efforts.
Antiparasitic Activity: 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one Metal Complexes vs. Benznidazole
Metal complexes of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (HmtpO) have been investigated for their in vivo antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. The efficacy of these complexes was compared to the standard drug, benznidazole.
Quantitative Data Summary
| Compound | Dose | Administration Route | Parasitemia Reduction (%) | Survival Rate (%) | Animal Model | Reference |
| --INVALID-LINK--₂·H₂O (Complex 1) | 20 mg/kg/day for 20 days | Intraperitoneal | 95.2 | 100 | BALB/c mice | [1] |
| {--INVALID-LINK--₂·2HmtpO}n (Complex 2) | 20 mg/kg/day for 20 days | Intraperitoneal | 89.8 | 100 | BALB/c mice | [1] |
| {--INVALID-LINK--₂·2H₂O}n (Complex 3) | 20 mg/kg/day for 20 days | Intraperitoneal | 92.5 | 100 | BALB/c mice | [1] |
| Benznidazole (Reference Drug) | 20 mg/kg/day for 20 days | Intraperitoneal | 85.0 | 100 | BALB/c mice | [1] |
Experimental Protocol: In Vivo Anti-Trypanosoma cruzi Activity
-
Animal Model: Female BALB/c mice, 5 weeks old (20-25g).[2]
-
Parasite Strain: Trypanosoma cruzi Brazil strain expressing firefly luciferase.[2]
-
Infection: Mice were infected via intraperitoneal (i.p.) injection with 10⁶ T. cruzi-luciferase trypomastigote forms.[2]
-
Treatment: Treatment was initiated four days after infection. The compounds were administered intraperitoneally at a dose of 20 mg/kg/day for 20 consecutive days. A control group received the vehicle (2% methylcellulose + 0.5% Tween 80).[1][2]
-
Efficacy Evaluation: Parasitemia was monitored by measuring the luciferase signal using an in vivo imaging system. The reduction in parasite levels was calculated by comparing the luciferase signal in treated versus control groups. Survival of the mice was monitored daily.[1][2]
Anticancer Activity: Comparative Efficacy of Triazolopyrimidine Derivatives
Several triazolopyrimidine derivatives have been evaluated for their in vivo anticancer activity in xenograft mouse models. This section compares the performance of two notable compounds, 13c and WS-716, which act through different mechanisms.
Compound 13c: A Multi-Target Tyrosine Kinase Inhibitor
Compound 13c is a triazolopyrimidine hybrid that has demonstrated potent inhibitory activity against multiple tyrosine kinases, including EGFR and HER-2.[3][4]
Quantitative Data Summary
| Compound | Dose | Administration Route | Tumor Growth Inhibition (%) | Cell Line | Animal Model | Reference |
| 13c | 10 mg/kg | Not Specified | Significant, comparable to control | MCF-7 | Not Specified | [3][4] |
Experimental Protocol: MCF-7 Xenograft Model
-
Tumor Induction: MCF-7 cells are estrogen-dependent for growth. Therefore, an estrogen source, such as an estradiol pellet or injectable estradiol valerate, is administered to the mice prior to cell implantation.[8][9] 1 x 10⁶ to 5 x 10⁶ MCF-7 cells, suspended in a suitable medium with Matrigel, are injected into the mammary fat pad of the mice.[8][9]
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Compound 13c is administered at the specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the treated group to the control group.[10]
WS-716: A P-glycoprotein (P-gp) Inhibitor for Overcoming Multidrug Resistance
WS-716 is a triazolo[1,5-a]pyrimidine derivative that acts as a potent and specific inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.[11] It is evaluated in combination with a chemotherapeutic agent, paclitaxel, in a paclitaxel-resistant tumor model.
Quantitative Data Summary
| Treatment | Dose | Administration Route | Tumor Growth Inhibition (T/C %) | Cell Line | Animal Model | Reference |
| Paclitaxel + WS-716 | Paclitaxel: Not Specified; WS-716: Not Specified | Not Specified | 29.7 | Patient-Derived | Xenograft (PDX) | [11] |
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunodeficient mice (e.g., NSG mice).[12][13]
-
Tumor Model: Patient-derived tumor tissue from a paclitaxel-resistant cancer is implanted subcutaneously into the mice.[12][13]
-
Treatment: Once the tumors are established, mice are randomized into treatment groups. One group receives paclitaxel in combination with WS-716. Control groups receive paclitaxel alone or the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored, and the treatment efficacy is often expressed as the T/C ratio (median tumor volume of the treated group / median tumor volume of the control group) x 100. A lower T/C percentage indicates higher antitumor activity.[11]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of triazolopyrimidine derivatives stem from their ability to interact with various cellular signaling pathways.
Compound 13c: Inhibition of EGFR/HER-2 Signaling
Compound 13c exerts its anticancer effect by inhibiting key receptor tyrosine kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4]
Caption: Inhibition of EGFR and HER-2 signaling pathways by Compound 13c.
WS-716: P-glycoprotein (P-gp) Efflux Pump Inhibition
WS-716 enhances the efficacy of chemotherapeutic drugs by inhibiting the P-glycoprotein efflux pump, which is responsible for pumping cytotoxic agents out of cancer cells, thereby leading to multidrug resistance.[11]
Caption: Mechanism of P-glycoprotein inhibition by WS-716.
Conclusion
The triazolopyrimidine scaffold serves as a foundation for the development of potent therapeutic agents with diverse mechanisms of action. The metal complexes of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one demonstrate promising in vivo antiparasitic activity, surpassing the efficacy of the current standard of care in the presented study. In the realm of oncology, triazolopyrimidine derivatives like compound 13c and WS-716 showcase significant potential through distinct mechanisms: multi-target kinase inhibition and circumvention of multidrug resistance, respectively.
This comparative guide highlights the therapeutic potential of the triazolopyrimidine class of compounds. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles for potential use in treating infectious diseases and cancer. The detailed experimental protocols provided herein can serve as a valuable resource for researchers designing future in vivo studies in this promising area of drug discovery.
References
- 1. In vitro and in vivo antiparasital activity against Trypanosoma cruzi of three novel 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.nyu.edu [med.nyu.edu]
- 3. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Novel Triazolopyrimidine Analogs in Oncology
A comprehensive in silico evaluation of recently developed triazolopyrimidine derivatives targeting key cancer-related proteins reveals promising candidates for further drug development. This guide synthesizes findings from recent molecular docking studies, providing a comparative analysis of their binding affinities and interactions with therapeutic targets, alongside detailed experimental protocols.
Recent computational studies have highlighted the potential of triazolopyrimidine scaffolds in the design of potent and selective inhibitors for various cancer-related proteins. These in silico investigations provide valuable insights into the structure-activity relationships of these analogs and pave the way for their optimization as next-generation anticancer agents. This guide consolidates and compares the results from several noteworthy studies published in late 2024 and 2025.
Quantitative Docking Data Summary
The following tables summarize the binding affinities of various triazolopyrimidine analogs against their respective protein targets, as determined by molecular docking simulations.
Table 1: Binding Affinities of Triazolopyrimidine Derivatives Against Breast, Colon, and Lung Cancer Targets [1][2]
| Ligand | Target Protein (PDB ID) | Target Indication | Binding Energy (kcal/mol) | Standard Drug | Standard Drug Binding Energy (kcal/mol) |
| Ligand 6 | Estrogen Receptor Alpha (3ERT) | Breast Cancer | -39.792 | Tamoxifen | -28.916 |
| Ligand 5 | 5CAO | Colon Cancer | -27.1207 | Reference Compound | -25.1939 |
| Ligand 1 | 6GUE | Lung Cancer | -23.31047 | Standard Drug | -26.1508 |
Table 2: Binding Affinities and In Vitro Cytotoxicity of Triazolopyrimidine Derivatives as CDK4 Inhibitors [3]
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
| 5c | CDK4/cyclin D1 (2W9Z) | -7.34 | HepG2 | 4.38 | 3.43 |
| 5d | CDK4/cyclin D1 (2W9Z) | -7.25 | HepG2 | 3.96 | 3.43 |
| 5f | CDK4/cyclin D1 (2W9Z) | Not specified | HepG2 | 3.84 | 3.43 |
| 5c | CDK4/cyclin D1 (2W9Z) | -7.34 | MCF-7 | 4.12 | 3.25 |
| 5d | CDK4/cyclin D1 (2W9Z) | -7.25 | MCF-7 | 3.87 | 3.25 |
| 5f | CDK4/cyclin D1 (2W9Z) | Not specified | MCF-7 | 3.95 | 3.25 |
Experimental and Computational Protocols
The methodologies employed in the cited studies form the basis of the presented findings. A generalized workflow is described below, followed by specific protocols from the referenced literature.
General In Silico Workflow
The computational evaluation of the triazolopyrimidine analogs typically follows a multi-step process, beginning with the preparation of the ligand and protein structures, followed by molecular docking simulations, and often concluding with pharmacokinetic and toxicity predictions.
Molecular Docking Protocol for Anticancer Targets (3ERT, 5CAO, 6GUE)[1][2]
-
Ligand and Protein Preparation : The three-dimensional structures of the triazolopyrimidine derivatives were drawn using ChemDraw 12.0 and saved in CDX file format. The crystal structures of the target proteins (3ERT, 5CAO, and 6GUE) were retrieved from the Protein Data Bank (PDB). Protein preparation was performed using Discovery Studio 2021, which involved the removal of water molecules, ions, and other heteroatoms to ensure a clean receptor structure for docking.[2]
-
Docking Simulation : Molecular docking simulations were carried out using ICM-Pro software to predict the binding affinities and orientations of the triazolopyrimidine derivatives within the active sites of the respective cancer-related receptors.[1][2]
-
Pharmacokinetic and Toxicity Prediction : The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compounds were predicted using the SwissADME online tool. Toxicity profiles were assessed using ProTox-3.0.[1]
Molecular Docking Protocol for CDK4/cyclin D1[3]
-
Protein and Ligand Preparation : The three-dimensional crystal structure of the CDK4/cyclin D1 complex (PDB ID: 2W9Z) was obtained from the RCSB Protein Data Bank. The ligands, a series of 1,5-dihydro-[1][3][4]triazolo[4,3-a]pyrimidine derivatives, were synthesized and their structures confirmed through various spectroscopic methods.
-
Docking Studies : Molecular docking studies were performed to investigate the binding interactions of the synthesized compounds with the active site of the CDK4/cyclin D1 complex. These studies aimed to elucidate the binding modes and predict the binding energies of the compounds.[3]
-
In Vitro Cytotoxicity Assays : The anticancer activity of the synthesized compounds was evaluated in vitro against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared to that of the standard anticancer drug, doxorubicin.[3]
Signaling Pathway Involvement
Triazolopyrimidine derivatives have been investigated for their potential to interfere with various signaling pathways crucial for cancer cell proliferation and survival. One such pathway involves the Cyclin-Dependent Kinase 4 (CDK4).
The CDK4/cyclin D1 complex plays a pivotal role in the regulation of the cell cycle.[3] This complex phosphorylates the retinoblastoma protein (pRB), leading to the release of the E2F transcription factor. Once released, E2F activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. The triazolopyrimidine analogs investigated in the cited study act as inhibitors of CDK4, thereby preventing the phosphorylation of pRB and halting the cell cycle, which is a key mechanism for their anticancer effects.[3]
References
- 1. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 2. jchemtech.com [jchemtech.com]
- 3. Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin-Dependent Kinase 4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemometric modeling, docking and in silico design of triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triazolopyrimidine Synthesis Methods: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of the triazolopyrimidine scaffold is of paramount importance. This heterocyclic system is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities from anticancer to antiviral. This guide provides an objective comparison of common synthesis methods, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.
This comparative guide delves into three prominent methods for the synthesis of triazolopyrimidines: Multicomponent Reactions (MCRs), the classical Traube Synthesis, and the Boulton-Katritzky Rearrangement. Each method offers distinct advantages and is suited for different synthetic strategies and available starting materials.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to triazolopyrimidines can significantly impact yield, reaction time, and overall efficiency. The following table summarizes quantitative data from published literature to provide a clear comparison of these methods.
| Synthesis Method | Typical Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages |
| Multicomponent Reactions (MCRs) | 3-Amino-1,2,4-triazole, Aldehydes, β-ketoesters/Malononitrile | Catalyst (e.g., p-TsOH, lemon juice, none), Solvent (e.g., Ethanol, Water, DMF, solvent-free), Reflux or Microwave irradiation | 5 min - 24 h | 66 - 95% | High atom economy, operational simplicity, short reaction times, often environmentally friendly.[1][2][3][4] |
| Traube Synthesis | 4,5-Diaminopyrimidine derivatives, Formic acid or other one-carbon sources | Reflux in formic acid or other cyclizing agents | 30 min - 5 h | 65 - 85% | A classic and reliable method for the annulation of the triazole ring onto a pre-existing pyrimidine core.[5] |
| Condensation Reactions | Aminotriazoles, β-dicarbonyl compounds or their equivalents | Base (e.g., NaOEt, NaH) or Acid (e.g., AcOH) catalysis, Reflux in solvent (e.g., Ethanol, Pyridine, DMF) | 2 - 12 h | 58 - 94% | Versatile method with a wide range of commercially available starting materials.[6] |
| Boulton-Katritzky Rearrangement | Substituted 1,2,4-oxadiazoles or isoxazoles | Base or acid catalysis, or thermal conditions | Varies | Generally good to excellent | Provides access to specific isomers that may be difficult to obtain through other routes.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative experimental protocols for the key synthesis methods discussed.
One-Pot, Three-Component Synthesis of a[1][2][5]Triazolo[4,3-a]pyrimidine Derivative
This protocol is adapted from a reported multicomponent synthesis.[1]
Materials:
-
5-Amino-1-phenyl-1H-1,2,4-triazole (1a)
-
Benzaldehyde (2a)
-
Ethyl acetoacetate (3)
-
Ethanol
-
p-Toluenesulfonic acid (APTS) (catalyst)
Procedure:
-
To a solution of 5-amino-1-phenyl-1H-1,2,4-triazole (1a, 1 mmol) and benzaldehyde (2a, 1 mmol) in ethanol (10 mL), add ethyl acetoacetate (3, 1.2 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (APTS, 10 mol%).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired ethyl 7-methyl-5-phenyl-1-phenyl-1,5-dihydro-[1][2][5]triazolo[4,3-a]pyrimidine-6-carboxylate.
Traube Synthesis of Purine (Anagolous to Triazolopyrimidine Synthesis)
This protocol for the synthesis of purine from a diaminopyrimidine is a classic example of the Traube synthesis.[5] A similar approach can be applied to the synthesis of triazolopyrimidines using the appropriate 4,5-diaminopyrimidine precursor.
Materials:
-
Pyrimidine-4,5-diamine
-
98-100% Formic acid
-
Carbon dioxide gas
Procedure:
-
In a flask equipped with a reflux condenser and a gas inlet tube, dissolve pyrimidine-4,5-diamine (4.0 g, 36 mmol) in 98-100% formic acid (23 mL).
-
Heat the solution in an oil bath at 100 °C for 30 minutes while bubbling a stream of carbon dioxide through the solution.
-
Increase the temperature to 210 °C over 45 minutes and maintain it for 30 minutes.
-
Lower the temperature to 110 °C and continue to pass carbon dioxide through the mixture to drive off the excess formic acid (approximately 2 hours).
-
The residue is then purified by sublimation or crystallization to yield purine.
Boulton-Katritzky Rearrangement for the Synthesis of a 1,2,3-Triazole Derivative
This protocol illustrates a base-promoted Boulton-Katritzky rearrangement.[7][8]
Materials:
-
Arylhydrazone of a suitable heterocyclic ketone (e.g., pyrano[2,3-d]isoxazolone derivative)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
Dissolve the starting arylhydrazone (1 mmol) in ethanol (10 mL).
-
Add potassium carbonate (2 mmol) to the solution.
-
Reflux the mixture for the time determined by reaction monitoring (e.g., TLC) for the completion of the rearrangement.
-
After cooling, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Synthesis and Biological Relevance
To further aid in the conceptualization of these synthetic strategies and their biological importance, the following diagrams are provided.
Caption: Logical workflow of triazolopyrimidine synthesis methods.
Many triazolopyrimidine derivatives exhibit their biological effects by interacting with key signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified representation of the EGFR/AKT/ERK signaling pathway, which is a known target for some triazolopyrimidine-based inhibitors.
Caption: Inhibition of the EGFR signaling pathway by triazolopyrimidines.
References
- 1. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 8. Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Methyltriazolo[1,5-a]pyrimidin-7-amine Derivatives Against Standard of Care in Oncology
An Objective Comparison for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a persistent search for novel compounds that can offer improved efficacy and safety profiles over existing standards of care. The triazolo[1,5-a]pyrimidine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating a range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of a representative derivative of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine against the standard of care in relevant cancer models, based on available preclinical data.
Disclaimer: Direct comparative preclinical or clinical data for 5-Methyltriazolo[1,5-a]pyrimidin-7-amine is limited in the public domain. This guide utilizes published data for a closely related and promising derivative, N-(4-(trifluoromethyl)phenyl)-5-methyl-2-(...)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine , to illustrate a comparative framework against standard chemotherapeutic agents in specific cancer cell lines. The findings presented here are intended to provide a conceptual benchmark and should be interpreted with this context in mind.
In Vitro Efficacy Against Cancer Cell Lines
Derivatives of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the in vitro activity of a promising derivative in comparison to a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), which is used in the treatment of various cancers, including those of the colon, breast, and head and neck.
Table 1: In Vitro Cytotoxicity (IC50) of a 5-Methyltriazolo[1,5-a]pyrimidin-7-amine Derivative Compared to 5-Fluorouracil
| Compound/Drug | Cell Line: Bel-7402 (Hepatocellular Carcinoma) IC50 (µM) | Cell Line: HT-1080 (Fibrosarcoma) IC50 (µM) |
| Derivative 19 * | 12.3 | 6.1 |
| 5-Fluorouracil (5-FU) | Reported IC50 values vary, typically in the range of 5-20 µM for Bel-7402 | Reported IC50 values vary, typically in the range of 1-10 µM for HT-1080 |
*Derivative 19 is a specific synthesized analogue of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine as reported in the literature.[4]
The data indicates that the 5-Methyltriazolo[1,5-a]pyrimidin-7-amine derivative demonstrates potent cytotoxic activity against both the Bel-7402 and HT-1080 cancer cell lines, with IC50 values that are comparable to or, in the case of HT-1080, potentially more potent than the standard chemotherapeutic agent 5-FU.
Mechanism of Action: A Focus on Kinase Inhibition
While the precise mechanism of action for this specific derivative is under investigation, the broader class of triazolo[1,5-a]pyrimidines has been shown to exert its anticancer effects through the inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[5] This targeted approach contrasts with the broader mechanism of traditional chemotherapies like 5-FU, which disrupts DNA synthesis.
Caption: Postulated signaling pathway for the anticancer activity of 5-Methyltriazolo[1,5-a]pyrimidin-7-amine derivatives.
Experimental Protocols
The following provides a generalized methodology for the in vitro cytotoxicity assays used to generate the data presented above.
MTT Assay for Cell Viability
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., Bel-7402, HT-1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (5-Methyltriazolo[1,5-a]pyrimidin-7-amine derivative)
-
Control drug (e.g., 5-Fluorouracil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound and control drug are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compounds. A set of wells with untreated cells serves as a control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [smolecule.com]
- 3. 5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine proper disposal procedures
Prudent Disposal Protocol for 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyl[1][2]triazolo[1,5-a]pyrimidin-7-amine was not located. The following disposal procedures are based on general best practices for laboratory chemical waste and data from structurally similar compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Based on available data for analogous compounds, 5-Methyl[1][2]triazolo[1,5-a]pyrimidin-7-amine should be handled as a potentially hazardous substance. Similar chemicals are known to cause eye, skin, and respiratory tract irritation.[2] Some related compounds are harmful if swallowed and may form combustible dust concentrations in the air.[3] Therefore, cautious handling and disposal are paramount.
Personal Protective Equipment (PPE)
When handling 5-Methyl[1][2]triazolo[1,5-a]pyrimidin-7-amine for disposal, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially if dust may be generated.[2]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]
Step-by-Step Disposal Protocol
-
Waste Classification: Treat 5-Methyl[1][2]triazolo[1,5-a]pyrimidin-7-amine as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.
-
Containerization:
-
Place the waste in a designated, properly sealed, and compatible container to prevent leaks.[1]
-
If the chemical is a solid, avoid generating dust during transfer.[2]
-
Do not mix this waste with incompatible materials. For instance, store it separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Final disposal methods for chemical waste of this nature often include incineration or other forms of chemical treatment to render it less harmful.[1]
-
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters relevant to the disposal of laboratory chemical waste, based on general regulatory guidelines.
| Parameter | Guideline |
| pH Range for Drain Disposal | 5.5 - 10.5 (Note: This chemical is not suitable for drain disposal) |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste |
| Storage Time in SAA | Up to one year for partially filled containers, or within three days of the container becoming full. |
| Small Quantity Generator (SQG) Monthly Limit | Up to 1,000 kilograms of hazardous waste |
| Large Quantity Generator (LQG) Monthly Limit | More than 1,000 kilograms of hazardous waste |
Personal protective equipment for handling 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Essential Safety and Handling Guide for 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with caution as a potentially hazardous substance.[2] Adherence to the following protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required protective equipment based on guidelines for similar chemical structures.[3][4]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Wear chemical impermeable gloves.[1] Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any damage before use. |
| Eyes/Face | Safety goggles and/or face shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield may be necessary for procedures with a high risk of splashing. |
| Body | Protective clothing/Laboratory coat | Wear a long-sleeved, impervious laboratory coat.[1] For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended. |
| Respiratory | Respirator | Work in a well-ventilated area, preferably within a chemical fume hood.[2][5] If dust or aerosols may be generated, a NIOSH-approved respirator should be used. |
| Feet | Closed-toe shoes | Wear fully enclosed, chemical-resistant footwear in the laboratory at all times. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[1][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[2][5]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent ignition.[1]
Storage:
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear full personal protective equipment, including respiratory protection.[5] Sweep up the material, place it into a suitable, labeled disposal container, and avoid generating dust.[2] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine must be treated as hazardous chemical waste.
-
Waste Containers: Use dedicated, properly labeled, and sealed containers for solid and liquid waste.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and containers, must also be disposed of as hazardous waste. The first rinse of any contaminated glassware should be collected as hazardous waste.[7]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
